molecular formula CaCu B14710572 Calcium;copper CAS No. 12431-68-4

Calcium;copper

Cat. No.: B14710572
CAS No.: 12431-68-4
M. Wt: 103.62 g/mol
InChI Key: HAUBPZADNMBYMB-UHFFFAOYSA-N
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Description

Calcium;copper is a useful research compound. Its molecular formula is CaCu and its molecular weight is 103.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12431-68-4

Molecular Formula

CaCu

Molecular Weight

103.62 g/mol

IUPAC Name

calcium;copper

InChI

InChI=1S/Ca.Cu

InChI Key

HAUBPZADNMBYMB-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Cu]

Origin of Product

United States

Calcium Copper Titanium Oxide Cacu3ti4o12 Perovskite Ceramics: Synthesis, Structure, and Advanced Applications Research

Synthetic Methodologies for CaCu3Ti4O12 Compounds

The synthesis of Calcium Copper Titanium Oxide (CaCu3Ti4O12), often abbreviated as CCTO, is a critical step that dictates its microstructure and, consequently, its remarkable dielectric properties. Researchers have explored various routes to produce CCTO, which can be broadly categorized into conventional solid-state reactions and wet-chemical methods. These methods aim to achieve a pure, homogeneous, single-phase material, though the conditions required can vary significantly.

Conventional Solid-State Reaction Techniques

The most traditional and widely used method for preparing polycrystalline CCTO ceramics is the solid-state reaction technique. researchgate.net This process generally involves the high-temperature reaction of stoichiometric mixtures of precursor powders. researchgate.netnih.gov

The typical starting materials are high-purity oxides or carbonates, such as Calcium Carbonate (CaCO3), Copper(II) Oxide (CuO), and Titanium Dioxide (TiO2). researchgate.nethanrimwon.com The powders are intimately mixed in the required stoichiometric ratio (1:3:4) through methods like ball milling to ensure homogeneity. The mixture then undergoes a high-temperature heat treatment process known as calcination. Calcination is typically performed at temperatures ranging from 900°C to 1100°C for several hours. hanrimwon.comtandfonline.com This step is crucial for the decomposition of carbonates and the initiation of the chemical reaction to form the CCTO phase. ucj.org.ua The phase formation of CCTO begins to appear at around 700°C, with intermediate phases like CaTiO3 and CuTiO3 forming between 800°C and 900°C. ucj.org.ua

Following calcination, the resulting powder is often ground again to break up agglomerates before being pressed into pellets. nitrkl.ac.in These pellets are then sintered at even higher temperatures, typically between 1000°C and 1150°C, for extended periods, which can range from a few hours to over 24 hours. hanrimwon.comnitrkl.ac.in The sintering process promotes the densification of the ceramic and the growth of crystalline grains. tandfonline.com

A significant challenge in the solid-state method is the potential for the formation of secondary phases, such as CaTiO3, CuO, and even Ca3Ti2O7, which can be difficult to eliminate and can negatively impact the material's dielectric properties. ucj.org.uaresearchgate.net To address this, some researchers have proposed modified solid-state approaches. One such modification involves a two-step calcination process: a lower temperature calcination (e.g., 900°C for 10 hours) followed by a brief, high-temperature heating step (e.g., 1100°C for 10 minutes), which has been shown to yield a pure CCTO phase with a high dielectric constant. hanrimwon.com Another approach uses pre-synthesized CaTiO3 and CuTiO3 as reactants to bypass the formation of undesirable intermediate phases. ucj.org.ua

Table 1: Comparison of Conventional Solid-State Reaction Parameters for CCTO Synthesis

Starting Materials Calcination Conditions Sintering Conditions Key Findings Reference
CaCO3, CuO, TiO2 900°C for 10 h, then 1100°C for 10 min Not specified Converts mixed-phase products into a pure phase; achieves high dielectric constant (up to 19,000). hanrimwon.com
CaCO3, CuO, TiO2 1000°C for 12 h 1050°C for 4, 6, and 8 h Single perovskite phase confirmed after 12 h of calcination; density and dielectric properties are dependent on sintering time. nitrkl.ac.in
CaTiO3, CuTiO3 Not applicable 1150°C Avoids the formation of the undesirable Ca3Ti2O7 phase; reduces free copper oxide content. ucj.org.ua
CaCO3, CuO, TiO2 900°C for 8 h 1000°C, 1025°C, 1050°C for 8 h Optimum calcination temperature found to be 900°C; density and grain size increase with sintering temperature. tandfonline.com

Wet-Chemical Synthesis Routes

In contrast to the high temperatures and long reaction times of solid-state methods, wet-chemical synthesis routes offer an alternative path to producing CCTO powders. acs.orgakjournals.com These methods begin with a homogeneous liquid solution containing the metal cations mixed at an atomic level. acs.org This improved homogeneity allows for the formation of pure, nano-sized CCTO powders at significantly lower temperatures and in shorter reaction times. nih.govacs.org Various wet-chemical techniques have been successfully employed for CCTO synthesis.

The sol-gel method is a versatile wet-chemical technique used to produce ceramic powders with high purity and homogeneity. tandfonline.com The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For CCTO synthesis, typical precursors include metal salts like Calcium Nitrate (B79036) (Ca(NO3)2) and Copper Chloride (CuCl2) or Copper Nitrate (Cu(NO3)2), and a titanium alkoxide such as Titanium-n-butoxide (Ti(OC4H9)4) or Titanium Isopropoxide (Ti[OCH(CH3)2]4). acs.orgtandfonline.com

In a typical procedure, the calcium and copper salts are dissolved in a solvent, often ethanol, while the titanium alkoxide is mixed with a chelating agent like glacial acetic acid or acetylacetone (B45752) to control its hydrolysis rate. acs.orgtandfonline.com The solutions are then mixed and stirred, often with heating, to promote hydrolysis and polycondensation reactions, which lead to the formation of a cross-linked polymer network, resulting in a viscous gel. tandfonline.comunit.no This gel is then dried to remove the solvent and subsequently calcined at temperatures generally lower than those in solid-state reactions, for instance, between 800°C and 1000°C, to burn off the organic components and crystallize the CCTO phase. researchgate.netresearchgate.net

The sol-gel route can produce nanocrystalline CCTO powders, although sometimes minor secondary phases like CaTiO3, CuO, and TiO2 may still be present depending on the specific conditions. researchgate.netresearchgate.net Modifications such as combining the sol-gel method with a hydrothermal process have also been explored. researchgate.net

Co-precipitation is another effective soft chemistry method for synthesizing CCTO precursors. researchgate.netcore.ac.uk This technique involves dissolving salts of the constituent metals (calcium, copper, and titanium) in a suitable solvent and then adding a precipitating agent to simultaneously precipitate all cations from the solution. core.ac.uk This ensures a homogeneous mixture of the components in the resulting precursor powder.

A common approach is the oxalate (B1200264) co-precipitation method, where metal chlorides (CaCl2, CuCl2, TiCl3) are dissolved in an aqueous or alcohol solution and then mixed with a solution of oxalic acid. akjournals.comcore.ac.uk This results in the formation of a complex oxalate precursor, such as CaCu3(TiO)4(C2O4)8·9H2O. akjournals.com The precipitate is then filtered, dried, and calcined at temperatures between 900°C and 1000°C to decompose the oxalates and form the CCTO phase. researchgate.netcore.ac.uk This method has been shown to successfully produce single-phase CCTO. colab.ws The pH of the solution is a critical parameter; for instance, using ammonium (B1175870) acetate (B1210297) as a buffer to maintain a pH of 3.0 has been proven effective. researchgate.net

Another variation is the carbonate co-precipitation method, which has also been demonstrated to yield CCTO ceramics with good electrical properties after calcination at around 850°C and sintering at 1080°C. ucj.org.ua The co-precipitation route generally allows for lower synthesis temperatures compared to the solid-state reaction and can yield powders with controlled morphology, such as disk-like particles. core.ac.uk

The use of chelating agents like Ethylenediaminetetraacetic acid (EDTA) is a key feature of several wet-chemical synthesis methods. EDTA is a powerful chelating agent that can form stable, water-soluble complexes with various metal cations. researchgate.net In the context of CCTO synthesis, this method involves the chelation of calcium, copper, and titanium ions by EDTA in an aqueous solution.

One reported technique involves creating a precursor solution by dissolving metal nitrates and a titanium source, then adding complexing agents like EDTA and triethanolamine (B1662121) (TEA). pwr.wroc.pl The solution is heated to evaporate the water, leading to a viscous liquid and eventually a fluffy, carbonaceous mass upon complete dehydration. pwr.wroc.pl This mass then undergoes a self-sustaining combustion process. The heat generated by the exothermic reaction between the nitrate ions and the organic chelating agents facilitates the decomposition of the complex and the formation of the oxide powder. pwr.wroc.pl The resulting ash is then calcined at a relatively low temperature (e.g., 700°C) to obtain the final nanocrystalline CCTO powder. pwr.wroc.pl This auto-combustion technique, facilitated by the EDTA-gel, can produce fine, homogeneous powders in a short amount of time. core.ac.uk

The modified Pechini process is a well-established and versatile polymerizable complex method used for preparing multi-component oxide ceramics. unit.no The method is based on the ability of an alpha-hydroxycarboxylic acid, most commonly citric acid, to form stable chelates with metal cations in an aqueous solution. unit.notstu.ru

In this process, the metal salts (e.g., nitrates or carbonates) are dissolved in water, and citric acid is added to chelate the metal ions. tstu.ru Subsequently, a polyhydroxy alcohol, such as ethylene (B1197577) glycol, is added to the solution. tstu.ru Upon heating (typically between 110-150°C), the citric acid and ethylene glycol undergo a polyesterification reaction, forming a large polymer network. unit.no This process traps the metal chelates within the rigid polymer resin, ensuring that the initial atomic-scale homogeneity of the cations in the solution is maintained. unit.no

This polymeric precursor is then decomposed by calcination at higher temperatures. The organic resin is burned away, leaving behind a fine, homogeneous oxide powder. unit.no The Pechini method is advantageous due to its simplicity, low cost, and excellent control over stoichiometry, which helps in synthesizing phase-pure CCTO at lower temperatures compared to conventional methods. tstu.ru

Table 2: Summary of Wet-Chemical Synthesis Routes for CCTO

Synthesis Method Precursors Key Process Steps Typical Calcination Temp. Advantages Reference(s)
Sol-Gel Processing Metal nitrates, Titanium alkoxide, Chelating agent (e.g., acetic acid) Formation of a sol, gelation, drying, calcination. 800-1000°C High purity, homogeneity, synthesis of nano-sized powders. researchgate.net, tandfonline.com, researchgate.net
Co-precipitation Metal chlorides/nitrates, Precipitating agent (e.g., oxalic acid) Dissolution of salts, simultaneous precipitation, filtration, drying, calcination. 850-1000°C Lower synthesis temperature, good control over stoichiometry and morphology. core.ac.uk, researchgate.net, ucj.org.ua
EDTA Gel Combustion Metal nitrates, Titanium source, EDTA, TEA Chelation of metal ions by EDTA, evaporation to form a gel, auto-combustion, calcination. ~700°C Low temperature, rapid synthesis, produces nanocrystalline powder. core.ac.uk, pwr.wroc.pl
Modified Pechini Process Metal salts, Citric acid, Ethylene glycol Chelation by citric acid, polyesterification with ethylene glycol to form a resin, calcination. Varies Excellent homogeneity, good stoichiometric control, simple and versatile. unit.no, tstu.ru

Combustion Synthesis Techniques

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a process that utilizes an exothermic reaction to produce materials. nih.gov This method is recognized for its efficiency and cost-effectiveness in creating homogeneous, multi-component, single-phase nanopowders and advanced ceramics. nih.gov The process involves a self-sustaining solid-flame combustion reaction that generates high temperatures for a short duration, leading to the formation of the desired product. nih.gov Key parameters influencing the reaction kinetics and mechanisms include the choice of fuel, the fuel-to-oxidizer ratio, ignition temperature, and the water content of the precursors. nih.gov For CCTO, this technique offers a route to produce powders with high purity and controlled morphology, which are critical for achieving desired microstructures and dielectric behaviors. nitrkl.ac.incore.ac.uk

Microwave Flash Combustion

A notable advancement in combustion synthesis is the microwave flash combustion technique. This method involves the microwave irradiation of an aqueous solution containing the metal nitrate precursors (oxidizers) and a fuel, such as urea (B33335). nih.govacs.org This process has been successfully used to synthesize nanocrystalline CCTO powders with particle sizes in the range of 50-70 nm. nih.govacs.org A subsequent calcination step at temperatures between 800 and 900°C for 5 hours is often necessary to eliminate secondary phases like CaTiO3, TiO2, and CuO. nih.govmdpi.com The resulting nanoscale morphology of the sintered pellets contributes to an enhanced dielectric constant, reaching values as high as 20,000 at 100 Hz. nih.govacs.org

Key Research Findings in Microwave Flash Combustion:

Precursors Fuel Calcination Temperature (°C) Particle Size (nm) Dielectric Constant (@100 Hz) Source
Ca(NO₃)₂·4H₂O, Cu(NO₃)₂·4H₂O, TiO(NO₃)₂ Urea (CH₄N₂O) 800-900 50-70 ~20,000 nih.govacs.org
Self-Propagating High-Temperature Synthesis

Self-propagating high-temperature synthesis (SHS) is a specific mode of combustion synthesis characterized by a self-sustaining exothermic reaction that propagates through the reactants. nih.gov This technique is effective for producing a variety of advanced materials, including ceramics and composites. nih.govlamar.edu The high temperatures are generated internally by the chemical reaction itself, rather than an external furnace, which can lead to the formation of nanosized, porous products. nih.gov While the general principles of SHS are well-established, specific applications and optimizations for CCTO synthesis continue to be an area of active research. nih.govmdpi.com

Molten Salt Synthesis (MSS)

Molten salt synthesis (MSS) is a versatile method for producing crystalline powders at lower temperatures compared to traditional solid-state reactions. nih.govresearchgate.net This technique involves heating stoichiometric amounts of precursors, such as CaCO₃, CuO, and TiO₂, in a molten salt medium, typically a NaCl/KCl mixture. nih.govresearchgate.net The molten salt acts as a solvent, enhancing the diffusion rate of the reacting ions and thereby reducing the required calcination temperature. nih.gov

Researchers have demonstrated that CCTO powders can be successfully synthesized via MSS at temperatures ranging from 750°C to 1000°C. nih.govresearchgate.net The holding time and temperature significantly influence the morphology and grain size of the resulting powder. nih.govresearchgate.net For instance, increasing the temperature above 850°C has been shown to maximize the average particle size. nih.govresearchgate.net One of the challenges of this method is the thorough removal of the salt flux after the reaction is complete. nih.gov

Research Highlights in Molten Salt Synthesis of CCTO:

Precursors Salt Flux Temperature (°C) Holding Time (h) Key Finding Source
CaCO₃, CuO, TiO₂ NaCl/KCl 750-1000 1-16 Particle size increases with temperature above 850°C. nih.govresearchgate.net
CaCO₃, CuO, TiO₂ KCl 750 Not Specified Produced nanocrystalline CCTO with 150 nm crystallites. nih.gov

Semi-Wet Routes

Semi-wet synthesis routes offer a compromise between solid-state and wet-chemical methods, aiming to achieve better homogeneity and reactivity than the former while being less complex than the latter. scispace.comsymbiosisonlinepublishing.com In a typical semi-wet process for CCTO, metal nitrates like calcium nitrate and copper nitrate are dissolved in water, and this solution is then mixed with solid titanium oxide. scispace.com A fuel, such as citric acid, is often added to facilitate an auto-combustion reaction upon heating. symbiosisonlinepublishing.comuns.ac.rs This approach avoids the use of expensive and sensitive precursors like titanium isopropoxide, which is common in sol-gel methods. scispace.comsrce.hr The resulting powder is typically calcined and sintered to obtain the final ceramic product. scispace.com This method has been shown to successfully produce nanocrystalline CCTO. srce.hr

Sonochemical-Assisted Processes

Sonochemical-assisted synthesis utilizes high-intensity ultrasound to induce chemical reactions. researchgate.nettandfonline.com The process involves creating a precursor solution, for example, of calcium nitrate, copper nitrate, and titanium isopropoxide, which is then subjected to intense sonication. researchgate.nettandfonline.com The acoustic cavitation generated by the ultrasound creates localized hot spots with extreme temperatures and pressures, facilitating the formation of the desired compound. researchgate.net This method can produce a fully precipitated and homogenous product, which is then calcined to yield the final CCTO powder. researchgate.nettandfonline.com The crystallization and particle size of the CCTO ceramic are strongly dependent on the reaction time and calcination temperature. tandfonline.comtandfonline.com

Details of a Sonochemical-Assisted Synthesis Study:

Precursors Sonication Calcination Outcome Source

Influence of Synthesis Parameters on Material Characteristics

The synthesis parameters employed during the fabrication of CCTO ceramics have a profound impact on the material's final properties, including particle size, powder morphology, density, and dielectric behavior. nitrkl.ac.incore.ac.uk The choice of synthesis route itself is a critical parameter that dictates the processing conditions required to achieve the desired colossal dielectric response. acs.org

For instance, in combustion synthesis, the ratio of fuel to oxidizer, pH of the solution, and ignition temperature are crucial for controlling phase purity and crystallite size. nitrkl.ac.incore.ac.uk In molten salt synthesis, the temperature and holding time directly affect the particle size and morphology of the CCTO powder. nih.govresearchgate.net Higher sintering temperatures in solid-state reactions can lead to changes in the oxidation states of copper and titanium, which in turn influences grain growth and the volume fraction of secondary phases like CuO. researchgate.net

Structural and Microstructural Investigations of CaCu3Ti4O12

The remarkable properties of CCTO are intrinsically linked to its unique crystal structure and microstructure. Understanding these at a fundamental level is key to unlocking its full potential.

Perovskite Structural Analysis and Distortions (e.g., cubic lattice, TiO6 octahedra tilting)

CCTO possesses a complex cubic perovskite-related crystal structure with the space group Im-3. mdpi.comarxiv.orgresearchgate.net Its structure can be visualized as a derivative of the ideal cubic perovskite (ABO3) but with significant distortions. core.ac.ukmaterialsciencejournal.org In this arrangement, Calcium (Ca²⁺) and Copper (Cu²⁺) ions occupy the A and A' sites, respectively, while Titanium (Ti⁴⁺) ions are situated at the B site, at the center of TiO6 octahedra. mdpi.comresearchgate.net

A defining characteristic of the CCTO structure is the pronounced tilting of the TiO6 octahedra. core.ac.ukarxiv.org This tilting is driven by the Jahn-Teller effect associated with the Cu²⁺ ions, which favor a square-planar coordination environment. core.ac.ukcdmf.org.br This distortion accommodates the size mismatch between the Ca²⁺ and Cu²⁺ ions and their differing bonding preferences, leading to a structure where three-quarters of the A-sites have a square-planar coordination for Cu²⁺, and the remaining quarter, occupied by Ca²⁺, has a 12-fold icosahedral coordination. core.ac.ukarxiv.org This intricate arrangement is crucial to the material's electronic properties, though it frustrates the transition to a ferroelectric state. core.ac.uk

Structural Parameter Description Significance
Crystal System CubicInfluences overall material symmetry and properties.
Space Group Im-3Defines the specific atomic arrangement within the unit cell. mdpi.comarxiv.orgresearchgate.net
Lattice Constants a = b = c ≈ 7.4 ÅDetermines the size of the unit cell. aip.org
A-site Cations Ca²⁺ and Cu²⁺Their ordering and coordination environment are key to the structure. mdpi.com
B-site Cation Ti⁴⁺Located at the center of the TiO6 octahedra. mdpi.com
TiO6 Octahedra TiltedThis distortion is a primary feature, influencing electronic properties. core.ac.ukarxiv.org
Cu²⁺ Coordination Square-planarA consequence of the Jahn-Teller effect. core.ac.ukcdmf.org.br
Ca²⁺ Coordination 12-fold icosahedralAccommodates the larger ionic radius of calcium. core.ac.uk

Grain Boundary Phenomena in CaCu3Ti4O12 Ceramics and Their Role in Material Behavior

The colossal dielectric constant of CCTO ceramics is not solely an intrinsic property of its crystal structure but is heavily influenced by its microstructure, particularly the grain boundaries. researchgate.netaip.org The most widely accepted explanation for this phenomenon is the Internal Barrier Layer Capacitor (IBLC) model. aip.orgaip.org This model posits that the ceramic is electrically heterogeneous, consisting of semiconducting grains separated by insulating grain boundaries. aip.orgsci-hub.se

The significant difference in electrical conductivity between the grains and their boundaries leads to the formation of Schottky barriers at these interfaces. researchgate.net These barriers impede charge carrier movement, leading to charge accumulation at the grain boundaries under an applied electric field. This interfacial polarization is the primary source of the giant dielectric constant observed in CCTO ceramics. aip.org The resistance of these grain boundaries is a critical factor; increasing it can effectively reduce the dielectric loss, a crucial parameter for practical applications. iaea.orgnih.gov The grain size also plays a significant role, with an increase in grain size often correlating with a higher dielectric permittivity. aip.org

Nanoscale Morphology and Particle Size Control during Synthesis

The synthesis method employed to produce CCTO has a profound impact on its final properties, largely through the control of particle size and morphology at the nanoscale. core.ac.uknumberanalytics.com Various synthesis techniques are utilized, including conventional solid-state reaction, sol-gel methods, combustion synthesis, and mechanosynthesis. mdpi.commaterialsciencejournal.orgiaea.org

Solution-based methods like sol-gel and combustion synthesis offer advantages in obtaining homogeneous, fine, and nanocrystalline powders at lower temperatures and shorter reaction times compared to the traditional solid-state route. core.ac.ukiaea.org These techniques allow for precise control over stoichiometry and powder morphology, which in turn influences the microstructure and dielectric behavior of the sintered ceramic. core.ac.uk For instance, mechanosynthesis followed by spark plasma sintering has been used to produce dense nanoceramics with grain sizes around 150-200 nm. aip.org The ability to control particle size is crucial, as it directly affects the grain size in the final ceramic, which in turn influences the grain boundary density and, consequently, the dielectric properties. nsf.govinl.gov Research has shown that both reaction temperature and time are critical parameters in controlling the size and shape of the resulting nanoparticles. nsf.gov

Advanced Materials Applications of Calcium Copper Titanate Compounds

The unique dielectric properties of CCTO make it a highly promising material for a range of advanced applications, particularly in the field of electronics.

High-K Dielectric Material Research and Development

CCTO is renowned for its giant dielectric constant (εr), which can reach values on the order of 10⁴ to 10⁵ at room temperature. biomedres.usresearchgate.net This high permittivity is relatively stable over a wide range of frequencies (10²–10⁶ Hz) and temperatures (100–600 K), a significant advantage over traditional ferroelectric materials like Barium Titanate (BaTiO3), which exhibit strong temperature dependence. biomedres.us This stability makes CCTO an attractive candidate for high-k dielectric applications.

The origin of this high dielectric constant is primarily attributed to the IBLC effect, where the insulating grain boundaries and semiconducting grains create a network of micro-capacitors within the material. researchgate.netaip.orgarxiv.org Research is ongoing to further enhance the dielectric properties and reduce the dielectric loss (tanδ), often through doping with other elements or by optimizing the synthesis and sintering processes to control the microstructure. sci-hub.senih.govworldscientific.com

Synthesis Method Resulting Particle/Grain Size Key Dielectric Property Reference
Mechanosynthesis & Spark Plasma Sintering150-200 nmGiant dielectric constant due to IBLC effects aip.org
Carbonate Co-precipitationFine grainsε' > 10⁴ (1 kHz - 1 MHz), tanδ ~ 0.05-0.08 researchgate.net
Microwave Flash Combustion50-70 nmDielectric constant up to 20,000 nih.gov
Sol-gel-like Method (TiO2-doping)Core-shell structureSignificantly reduced low-frequency dielectric loss iaea.org
Miniaturized Electronic Components and High-Capacitance Capacitors

The drive for smaller, more powerful electronic devices necessitates the miniaturization of their constituent components. biomedres.usresearchgate.net Capacitors are fundamental passive components in virtually all electronic circuits, and their size is directly related to the dielectric constant of the material used. biomedres.us Materials with a higher dielectric constant can store more charge in a given volume, enabling the fabrication of smaller capacitors with the same capacitance or higher capacitance in the same volume. biomedres.us

CCTO's colossal dielectric constant makes it an ideal candidate for the development of high-capacitance capacitors and other miniaturized electronic components. sci-hub.seresearchgate.net Its application could lead to a significant reduction in the size of multilayer ceramic capacitors (MLCCs), which are ubiquitous in modern electronics. researchgate.netresearchgate.net Furthermore, CCTO thin films have demonstrated the potential for achieving remarkable high capacitance densities, on the order of 100 nF/mm², making them suitable for integration into microelectronic devices. cnr.itcapes.gov.brresearchgate.net The development of reliable and reproducible CCTO-based capacitors could pave the way for the next generation of smaller, faster, and more efficient electronic systems. aip.orgiisc.ac.in

Tunable Microwave Devices for Advanced Wireless Communication Systems

The exceptional dielectric properties of Calcium Copper Titanium Oxide (CCTO) make it a highly promising material for applications in microwave devices, which are fundamental to modern wireless communication systems. openaccessjournals.com The primary advantage of CCTO in this domain is its colossal dielectric constant (εr), which remains stable over a wide range of frequencies and temperatures. openaccessjournals.commdpi.com This high dielectric constant is essential for the miniaturization of microwave components, such as filters and antennas, a critical requirement for portable and compact communication technologies like mobile phones. researchgate.net

Research has demonstrated the potential of CCTO as a substrate for microwave devices. researchgate.net For instance, studies on bulk ceramics of CCTO have measured a dielectric constant of approximately 37.6 in the 1–4 GHz microwave frequency range. researchgate.net

Furthermore, the properties of CCTO can be "tuned" to meet specific device requirements. This tunability is often achieved by creating composite materials. acs.org Researchers have developed ternary metacomposites by combining CCTO with graphene and carbon black (GR-CB), which exhibit a tunable and weakly ε-negative property in the radio-frequency region. acs.org This work presents a new approach for designing materials with adjustable electromagnetic characteristics, which could be vital for applications in electromagnetic shielding, high-permittivity capacitors, and advanced metamaterials. openaccessjournals.comacs.org The ability to dynamically adjust the electromagnetic properties of devices is a crucial area of research for the next generation of radar and wireless communication technologies. openaccessjournals.com

Integration in Flexible Electronics and Wearable Devices

Calcium Copper Titanium Oxide (CCTO) is emerging as a key component in the development of flexible and wearable electronic devices, particularly for highly sensitive sensors. acs.org Its giant dielectric permittivity is leveraged to enhance the performance of capacitive sensors designed to monitor human physiological signals and physical motion. researchgate.net

An effective strategy involves incorporating CCTO nanoparticles into a flexible polymer matrix, such as polydimethylsiloxane (B3030410) (PDMS) or polyurethane (PU), to create a porous, sponge-like dielectric layer. acs.orgresearchgate.net This CCTO-polymer composite forms the core of ultrasensitive flexible pressure and strain sensors. These sensors demonstrate remarkable performance characteristics, making them suitable for applications like electronic skin (e-skin) and real-time health monitoring. acs.orgresearchgate.net

The low-cost fabrication process, combined with superior sensitivity and mechanical flexibility, makes these CCTO-based sensors promising for a wide range of applications in wearable health monitors, soft robotics, and human-machine interfaces. acs.orgresearchgate.net

Interactive Table: Performance of CCTO-Based Flexible Sensors

Sensor CompositionKey Performance MetricValueApplicationSource
CCTO@PU Hybrid SpongeSensitivity0.93 kPa⁻¹Wearable e-skin, Real-time indicator monitoring researchgate.net
CCTO@PU Hybrid SpongeDetection Limit1.4 PaWearable e-skin, Real-time indicator monitoring researchgate.net
CCTO-PDMS SpongeGauge FactorUp to 1.66 kPa⁻¹Wrist pulse wave recording, Bending detection acs.org
CCTO-PDMS SpongeResponse Time33 msWrist pulse wave recording, Bending detection acs.org

Energy Harvesting Systems Utilizing CaCu3Ti4O12

The unique electrical properties of CCTO are also being harnessed for energy harvesting technologies. These systems are designed to capture and convert ambient mechanical energy into useful electrical power, a critical technology for powering remote sensors and portable electronics. nih.gov One of the most promising areas is the enhancement of triboelectric nanogenerators (TENGs) through the incorporation of CCTO particles. ijemnet.com

Triboelectric nanogenerators (TENGs) generate electricity through the synergistic effect of contact electrification and electrostatic induction. researchgate.net The performance of a TENG is critically dependent on the surface charge density of its triboelectric materials. ijemnet.com Research has shown that incorporating fillers with a high dielectric constant into the TENG's polymer friction layers can significantly boost the device's output. nih.gov

Photocatalytic Applications for Environmental Remediation

Calcium Copper Titanium Oxide has demonstrated significant potential as a photocatalyst for breaking down environmental pollutants. mdpi.com A key advantage of CCTO is its ability to absorb visible light, which constitutes a large portion of the solar spectrum, making it an effective material for solar energy conversion and use in environmental remediation. nih.gov

Research has confirmed that CCTO is an active photocatalyst for the degradation of various organic pollutants under visible light irradiation. nih.govacs.org Studies have shown its effectiveness in breaking down model pollutants such as 4-chlorophenol (B41353) and dyes like methyl orange (MO) and Rhodamine B (RhB). nih.govx-mol.net The photocatalytic process requires both visible light and the CCTO catalyst to proceed. nih.gov

To enhance its efficiency, CCTO is often used in composite forms. For example, loading CCTO with platinum (Pt) as a cocatalyst can significantly increase the degradation rate of pollutants. nih.gov Similarly, creating nanocomposites of CCTO with materials like multiwall carbon nanotubes (MWCNT) or reduced graphene oxide (rGO) has been shown to yield high degradation efficiencies for a range of persistent organic pollutants, including dyes and pharmaceuticals like ibuprofen (B1674241) and ciprofloxacin. x-mol.netresearchgate.net These composites not only improve performance but also exhibit good reusability, making them practical for water treatment applications. x-mol.netresearchgate.net

Interactive Table: Photocatalytic Degradation Efficiency of CCTO-Based Materials

CatalystPollutantLight SourceDegradation EfficiencyTimeSource
CCTO/rGO CompositeIbuprofen (IBF) & Ciprofloxacin (CIP)Visible>97%60 min researchgate.net
CCTO-MWCNT (0.3 wt%)Rhodamine B (RhB)Visible82.92%30 min x-mol.net
CCTO-MWCNT (0.3 wt%)Rhodamine B (RhB)UV85.65%30 min x-mol.net
CaxCu3-xTi4O12 (x=1)Rhodamine Blue (RhB)LED (Visible)99.74%6 hours researchgate.net

Photoelectrodes in Electrochemical Energy Devices

Beyond photocatalysis, CCTO is a promising material for use as a photoelectrode in various electrochemical energy devices, including photoelectrochemical cells (PECs) and advanced batteries. mdpi.com Its ability to generate a significant photocurrent under visible light makes it suitable for applications in solar energy conversion. mdpi.com

When used as a photoanode in a PEC, CCTO has demonstrated high efficacy for solar energy conversion, with studies reporting a photocurrent density of 0.96 mA/cm² under a visible light intensity of 100 mW/cm². mdpi.com Furthermore, composites of CCTO with materials like graphene oxide have been investigated for photoelectrochemical hydrogen production. mdpi.com

CCTO also plays a role as an electrocatalyst in metal-air batteries. In zinc-air batteries (ZAB), CCTO has been used as an air electrode material to improve the sluggish oxygen evolution and reduction reactions (OER/ORR) that can limit battery efficiency. mdpi.com As an air electrode, CCTO has exhibited a high specific capacitance of 801 mAh g⁻¹. dntb.gov.ua More recently, CCTO has been explored for the first time as a novel dielectric electrolyte in low-temperature solid oxide fuel cells (LT-SOFCs). A fuel cell using a CCTO-based electrolyte demonstrated a power output of 263 mW cm⁻² at 550 °C. nih.gov This performance was further improved to 605 mW cm⁻² when CCTO was used in a heterostructure with Ni0.8Co0.15Al0.05LiO2−δ (NCAL), showcasing its potential in next-generation energy conversion devices. nih.gov

Zinc-Air Batteries (ZAB) for Oxidation-Reduction and Evolution Reactions (ORR/OER) Enhancement

Calcium Copper Titanium Oxide (CCTO) is emerging as an effective and low-cost electrocatalyst for enhancing the performance of Zinc-Air Batteries (ZABs). researchgate.netnih.gov These batteries often face challenges with sluggish oxygen reduction (ORR) and oxygen evolution (OER) reactions at the cathode. researchgate.netnih.gov CCTO, with its high dielectric permittivity, demonstrates improved activity for both ORR and OER, showing a better onset potential, current density, and stability. researchgate.netnih.govscispace.com

When synthesized via an oxalate route to ensure purity, CCTO serves as a potent air electrode in ZABs. researchgate.netnih.gov Research has demonstrated its capability to achieve a high specific capacitance and power density. researchgate.netnih.gov For instance, a CCTO-based air electrode was reported to deliver a specific capacitance of 801 mAh g⁻¹ and a maximum power density of 127 mW cm⁻². researchgate.netnih.gov Furthermore, a paper-based ZAB utilizing CCTO achieved a specific capacity of 614 mAh g⁻¹, highlighting its potential for flexible and portable energy applications. researchgate.netnih.gov The material's effectiveness is further quantified by a Tafel value of 80 mV dec⁻¹, indicating favorable kinetics for the oxygen evolution reaction. researchgate.netnih.gov

Table 1: Performance of CaCu3Ti4O12 in Zinc-Air Battery Applications

Performance Metric Reported Value Source
Specific Capacitance (Air Electrode) 801 mAh g⁻¹ researchgate.netnih.gov
Maximum Power Density (Pmax) 127 mW cm⁻² researchgate.netnih.gov
Specific Capacity (Paper-based ZAB) 614 mAh g⁻¹ researchgate.netnih.gov

Solar Energy Conversion Efficiency Enhancement in Photovoltaic Cells

In the field of solar energy, CCTO is investigated as a visible-light-active photocatalyst to improve the efficiency of photovoltaic cells. researchgate.net A significant challenge in solar technology is developing materials that can effectively harness the visible light spectrum, which constitutes a large portion of solar radiation. researchgate.net Photovoltaic (PV) cells, or solar cells, convert sunlight directly into electricity when photons absorbed by a semiconductor material dislodge electrons, creating an electrical current. eia.govenergy.gov The efficiency of this conversion is highly dependent on the semiconductor's bandgap, which determines the wavelengths of light it can absorb. energy.gov

CCTO exhibits properties that make it suitable for this purpose, including a direct band transition and a narrow band gap of 1.5 eV. researchgate.net This allows it to absorb a broader range of visible light. researchgate.net When used as a photoanode, CCTO has demonstrated significant photoelectrochemical (PEC) and photocatalytic capabilities. researchgate.net Under light irradiation, a high photocurrent density of 0.96 mA/cm² has been reported, indicating its efficiency in converting light to electrical energy. researchgate.net This performance suggests CCTO is a promising candidate for third-generation catalyst materials in solar energy conversion applications. researchgate.net

Resonator Development in High-Frequency Electronic Devices

The unique dielectric properties of CaCu3Ti4O12 make it a material of interest for high-frequency electronic components like resonators and capacitors. core.ac.ukresearchgate.netusm.my Its remarkably high dielectric constant, which can be in the order of 10,000, is a key attribute for the miniaturization of electronic devices. core.ac.ukresearchgate.net This property remains nearly constant over a broad temperature range, which is advantageous for stable device performance. core.ac.uk

However, a significant challenge for its application in high-frequency devices is its relatively high dielectric loss (tan δ). researchgate.net Research efforts are focused on mitigating this loss. One approach involves creating composite materials. For example, adding Alumina (B75360) (Al2O3) to CCTO has been shown to reduce the dielectric constant and significantly lower the dielectric loss, making it more suitable for high-frequency applications. researchgate.net The electrical properties at the nanometer scale have been investigated using scanning impedance microscopy, with resonators operating in the GHz frequency range to characterize thin films. aip.org

Exploration in Next-Generation Battery Technologies

Beyond current applications, CaCu3Ti4O12 is being explored for its potential in next-generation battery technologies. grafiati.comresearchgate.net The development of future energy storage solutions, such as solid-state batteries, requires innovative materials that offer improved safety, energy density, and durability compared to conventional lithium-ion batteries. saft.cominl.int Next-generation lithium-ion batteries are expected to utilize new disruptive active materials, including various metal oxides, to push beyond current energy limits. saft.com

CCTO's exceptional attributes, particularly its high dielectric constant and electrochemical properties, make it a promising candidate for these advanced systems. grafiati.commatilda.science Research is underway to integrate such materials into novel battery designs, including solid-state thin-film lithium-ion batteries for applications in wearable electronics, medical implants, and aerospace technologies. inl.int The goal is to leverage the unique properties of materials like CCTO to overcome existing hurdles in battery performance and safety. inl.int

Influence of Doping and Substitutions on CaCu3Ti4O12 Performance

The intrinsic properties of CaCu3Ti4O12 can be tailored by intentionally introducing other elements into its crystal structure through doping or substitution. core.ac.ukejtas.com This strategy is widely used to modify and enhance the material's dielectric and electrical characteristics for specific applications. nih.govscribd.com The size, charge, and chemical nature of the dopant ion influence how it integrates into the CCTO lattice and alters the final properties. scribd.com

Cobalt Doping Effects on Dielectric Properties and Temperature Stability

Doping CCTO with cobalt (Co) has been shown to be an effective method for tuning its dielectric properties. researchgate.netaip.org When cobalt is substituted at the copper (Cu) site, creating CaCu3-xCoxTi4O12, it can lead to a simultaneous increase in the dielectric constant and a decrease in the dielectric loss, particularly at lower frequencies. researchgate.net

Studies have shown that increasing the concentration of cobalt can reduce the dielectric loss from 0.87 in undoped CCTO to 0.15 in a sample with a cobalt concentration (x) of 0.6, measured at 50 Hz. researchgate.net This improvement is attributed to microstructural changes, where cobalt doping reduces the presence of a copper-rich phase at the grain boundaries and promotes the formation of insulating phases like Co2TiO4 and CaTiO3. researchgate.net This increases the resistance at the grain boundaries, leading to lower leakage current and consequently, reduced dielectric loss. researchgate.net While some studies report a slight decrease in the dielectric constant in Co-doped thin films, others on bulk ceramics show an enhancement, indicating the effects can be dependent on the material's form and synthesis method. researchgate.netresearchgate.net These results suggest that cobalt-doped CCTO ceramics are strong candidates for use in microelectronic devices requiring high dielectric constants and low loss. researchgate.net

Table 2: Effect of Cobalt Doping on Dielectric Properties of CaCu3Ti4O12 Ceramics at 50 Hz

Cobalt Concentration (x) Dielectric Constant (ε) Dielectric Loss (tanδ) Source
0 (Undoped) ~1.7 x 10⁴ 0.87 researchgate.net
0.2 > 1.7 x 10⁴ Not specified researchgate.net
0.4 > 1.7 x 10⁴ Not specified researchgate.net

Calcium Copper Cuprate Superconductors: Fundamental Studies and Technological Implications

(Cu,C)Ba2Ca3Cu4O11+δ Superconductors

The non-toxic cuprate (B13416276) superconductor (Cu,C)Ba2Ca3Cu4O11+δ, often abbreviated as (Cu,C)-1234, has garnered significant attention for its potential in high-power applications. researchgate.netresearchgate.net This material combines a high superconducting transition temperature (Tc) of up to 117 K in bulk samples with an exceptionally high irreversibility magnetic field, making it a promising alternative to superconductors containing toxic elements like mercury (Hg) or thallium (Tl). researchgate.netresearchgate.netnih.gov

Fabrication of Films via Pulsed Laser Deposition Techniques

While bulk (Cu,C)-1234 requires high-pressure synthesis, significant progress has been made in fabricating thin films of this material using techniques like pulsed laser deposition (PLD). researchgate.netarxiv.orgdntb.gov.ua PLD offers excellent control over growth conditions and allows for the epitaxial growth of (Cu,C)-1234 films on various single-crystal substrates. mdpi.com

Researchers have successfully grown a-axis and c-axis oriented (Cu,C)-1234 and related (Cu,C)Ba2Ca2Cu3O9+δ ((Cu,C)-1223) films on substrates such as LaAlO3, SrTiO3, and SrLaAlO4. researchgate.netarxiv.orgdntb.gov.ua The deposition parameters are crucial for achieving high-quality superconducting films. Key parameters that are carefully controlled include the substrate temperature, the partial pressure of oxygen, and the flow rate of CO2 gas during deposition. researchgate.netmdpi.comarxiv.org For instance, the substrate temperature has been identified as a critical factor influencing the morphology and Tc of the films, with optimal temperatures often found in the range of 620-680 °C. dntb.gov.uamdpi.comarxiv.org The incorporation of carbonate (CO3)2- clusters, confirmed by mid-infrared transmittance spectra, is tuned by the CO2 flow rate and is integral to the material's structure. researchgate.net

Recent work has also demonstrated the successful fabrication of (Cu,C)-1223 films on flexible metallic Hastelloy tapes using PLD, which is a significant step towards the production of high-temperature superconducting wires for practical applications. arxiv.org

Material Substrate Deposition Method Max. Tc (zero resistance) Reference
(Cu,C)Ba2Ca3Cu4OyLaAlO3 (001)PLD~60 K dntb.gov.ua
(Cu,C)Ba2Ca3Cu4OySrLaAlO4 (00l)PLD~53 K dntb.gov.ua
(Cu,C)Ba2Ca2Cu3O9+δSrTiO3 (001)PLD99.7 K arxiv.org
(Cu,C)Ba2Ca2Cu3O9+δHastelloy (LaMnO3 buffer)PLD96 K arxiv.org
(Cu,C)Ba2Ca2Cu3O9+δHastelloy (CeO2 buffer)PLD98 K arxiv.org

Mechanisms Governing High Critical Transition Temperature and Irreversibility Magnetic Field

The (Cu,C)-1234 system is distinguished by its combination of a high Tc (around 117 K) and the highest known irreversibility magnetic field (H_irr) among all superconductors in the liquid nitrogen temperature range. researchgate.netresearchgate.netnih.gov Values for H_irr as high as 15 T at 86 K and 5 T at 98 K have been reported for polycrystalline samples, which is unprecedented. nih.govarxiv.org

The underlying mechanism for these superior properties is linked to the material's unique crystal structure. researchgate.net High-resolution scanning transmission electron microscopy has revealed that in the charge reservoir block, where heavy metal oxides would typically be located in other cuprates, (Cu,C)-1234 features alternating CuO chains and CO3 groups. researchgate.net First-principle calculations confirm that these newly formed CuO chains significantly enhance the electronic conduction along the c-axis (the direction perpendicular to the superconducting CuO2 planes). researchgate.net

This enhanced c-axis transport reduces the material's electronic anisotropy, which is a measure of how two-dimensional its electronic properties are. researchgate.net In many high-Tc cuprates, high anisotropy leads to weak coupling between the CuO2 layers, allowing magnetic vortices to move easily, which in turn suppresses the irreversibility field. arxiv.org By having a lower anisotropy, the (Cu,C)-1234 system effectively pins these vortices, leading to a much higher irreversibility field and a high critical current density (Jc). researchgate.netarxiv.org For example, a Jc of about 6.4 × 10^4 A/cm² at 77 K and 1.5 T has been measured in single crystals. researchgate.net The combination of a high Tc, high H_irr, and high Jc makes (Cu,C)-1234 a highly competitive material for high-field applications. researchgate.netdntb.gov.ua

Compound Property Value Conditions Reference
(Cu,C)-1234 (polycrystal)Tc116 K nih.gov
(Cu,C)-1234 (polycrystal)Irreversibility Field (H_irr)15 Tat 86 K nih.govarxiv.org
(Cu,C)-1234 (polycrystal)Irreversibility Field (H_irr)5 Tat 98 K nih.govarxiv.org
(Cu,C)-1234 (single crystal)Critical Current Density (Jc)6.4 × 10⁴ A/cm²at 77 K, 1.5 T researchgate.net
(Cu,C)-1223 (thin film)Critical Current Density (Jc)6 × 10⁵ A/cm²at 77 K arxiv.org
(Cu,C)-1223 (thin film)Anisotropy (γ)4at 77 K arxiv.org

Comparative Analysis with Other Cuprate Superconductors Exceeding 100 K Critical Temperature

The discovery of high-temperature superconductivity in cuprates has led to the identification of several families of materials capable of superconducting at temperatures above the boiling point of liquid nitrogen (77 K), with a select few exceeding a critical temperature (T_c) of 100 K. researchgate.net These materials, while sharing the fundamental characteristic of copper-oxide (CuO₂) planes responsible for superconductivity, exhibit significant differences in their crystal structures, maximum T_c, and electronic properties. wikipedia.orgresearchgate.netresearchgate.net A comparative analysis of calcium-containing cuprates, particularly the mercury-based, thallium-based, and bismuth-based families, reveals key structural and electronic factors that influence high-T_c superconductivity.

The primary families of cuprate superconductors with T_c values surpassing 100 K are the mercury-barium-calcium-copper-oxide (Hg-Ba-Ca-Cu-O), thallium-barium-calcium-copper-oxide (Tl-Ba-Ca-Cu-O), and bismuth-strontium-calcium-copper-oxide (Bi-Sr-Ca-Cu-O) systems. researchgate.netwikipedia.org The general chemical formula for these layered perovskite structures can be complex, often containing fractional numbers to describe the optimal doping required for superconductivity. wikipedia.org A common feature is the presence of one or more closely spaced CuO₂ layers, which are separated by charge reservoir blocks. researchgate.netutoronto.ca

Structural and Electronic Properties

The crystal structure plays a pivotal role in determining the superconducting properties of cuprates. The Hg-based and Tl-based cuprates typically possess a tetragonal crystal structure, which is considered to have higher symmetry compared to the orthorhombic structure of materials like YBa₂Cu₃O₇₋δ (YBCO). wikipedia.orgwindows.netjps.jp Bismuth-based cuprates can also exhibit orthorhombic structures. windows.net The number of consecutive CuO₂ planes (n) within a unit cell is a crucial parameter, with T_c generally peaking at n=3 for many systems before decreasing as more layers are added. wikipedia.orgjps.jpucsd.edu

Mercury-based cuprates, specifically HgBa₂Ca₂Cu₃O₈₊δ (Hg-1223), hold the record for the highest T_c at ambient pressure, reaching up to 135 K. researchgate.netdiva-portal.org Under high pressure, the T_c of this family can be enhanced to as high as 164-166 K. ucsd.edudiva-portal.org Several factors are thought to contribute to the superior T_c of Hg-1223: it has the optimal number of three CuO₂ planes, a high-symmetry tetragonal structure, flatter CuO₂ planes compared to other cuprates, and dopant impurities that are located away from the crucial CuO₂ planes. jps.jp

Thallium-based cuprates, such as Tl₂Ba₂Ca₂Cu₃O₁₀ (Tl-2223), exhibit a T_c of around 125 K. researchgate.netutoronto.ca Like the Hg-based family, they feature charge reservoir layers (Tl-O layers) that dope (B7801613) holes into the CuO₂ planes. windows.net Bismuth-based systems, like Bi₂Sr₂Ca₂Cu₃O₁₀ (Bi-2223), have a slightly lower maximum T_c of about 110 K. researchgate.net A key difference noted in Bi-2223 is that the charge distribution between the inner and outer CuO₂ layers can be non-uniform. Applying pressure can optimize the doping in different layers sequentially, leading to complex T_c-pressure dependencies. ieeecsc.org In contrast, the more uniform charge distribution in Hg-1223 is suggested as a reason for its higher T_c. ieeecsc.org

The layered nature of these materials results in significant anisotropy in their electronic properties. utoronto.ca The electrical resistivity, for example, can be orders of magnitude higher perpendicular to the CuO₂ planes (along the c-axis) than parallel to them. utoronto.ca This anisotropy affects critical parameters like the upper critical field (B_c2) and the critical current density (J_c), which are vital for practical applications. researchgate.net

The synthesis of these high-T_c materials presents varying levels of difficulty. The preparation of Bi-2223 is known to be challenging due to the intergrowth of different phases. wikipedia.org The synthesis of Hg- and Tl-based compounds is further complicated by the high volatility and toxicity of mercury and thallium oxides. researchgate.netannualreviews.org

Interactive Data Table: Comparison of High-T_c Cuprate Superconductors (>100 K)

FamilyExample CompoundMax. T_c (Ambient P)Max. T_c (High P)Crystal SystemCuO₂ Layers (n)Key Features
Mercury-Based (HgBCCO)HgBa₂Ca₂Cu₃O₈₊δ (Hg-1223)~135 K researchgate.netdiva-portal.org~164 K diva-portal.orgTetragonal jps.jp3 wikipedia.orgjps.jpHighest known T_c; Flat CuO₂ planes; Uniform charge distribution. jps.jpieeecsc.org
Thallium-Based (TBCCO)Tl₂Ba₂Ca₂Cu₃O₁₀ (Tl-2223)~125 K researchgate.netutoronto.caN/ATetragonal windows.net3 wikipedia.orgHigh T_c; Structurally similar to Hg- and Bi-based families. windows.net
Bismuth-Based (BSCCO)Bi₂Sr₂Ca₂Cu₃O₁₀ (Bi-2223)~110 K researchgate.net>140 K ieeecsc.orgOrthorhombic windows.net3 wikipedia.orgNon-uniform charge distribution between layers; Less toxic than Hg/Tl systems. researchgate.netieeecsc.org

Calcium and Copper in Environmental Remediation Technologies

Immobilization of Copper in Contaminated Soils and Sediments

The immobilization of copper in contaminated soils and sediments is a critical environmental remediation strategy. It aims to reduce the mobility and bioavailability of copper, thereby minimizing its potential risks to ecosystems and human health. Various technologies leveraging calcium-based materials have been developed for this purpose, demonstrating high efficiency in sequestering copper through a range of physicochemical and biological mechanisms.

Application of Calcium Water Treatment Residue (Ca-WTR)

Calcium Water Treatment Residue (Ca-WTR), a byproduct of water purification processes, has emerged as a cost-effective and efficient amendment for the remediation of copper-contaminated soils. researchgate.netnih.govnih.gov Its application has shown significant success in immobilizing copper, primarily by altering soil properties and promoting the conversion of copper into more stable forms. researchgate.netnih.gov

The primary mechanism by which Ca-WTR immobilizes copper is through the significant elevation of soil pH. researchgate.netnih.gov This alkaline byproduct effectively neutralizes soil acidity, creating conditions that are less favorable for copper mobility. researchgate.netnih.gov Studies have shown that a soil pH of 6.5 is a critical threshold for effectively reducing the availability of copper in treated soils. nih.gov

The increase in pH directly influences several key immobilization processes:

Precipitation: As the pH rises, the solubility of copper decreases, leading to its precipitation as various solid forms, such as copper hydroxides and carbonates. This process effectively removes dissolved copper from the soil solution.

Adsorption: Ca-WTR possesses a high capacity for adsorbing copper ions onto its surface. This is attributed to the presence of calcium carbonates and other reactive components that provide binding sites for copper. researchgate.netmdpi.com

Conversion to Stable Fractions: The application of Ca-WTR facilitates the transformation of labile, bioavailable copper (such as water-soluble and exchangeable forms) into more stable, non-bioavailable fractions. researchgate.netnih.gov Research has demonstrated a significant decrease in water-soluble and exchangeable copper by 62-90% in contaminated soils treated with Ca-WTR. researchgate.netnih.gov Concurrently, there is an increase in copper bound to oxides and residual fractions, which are considered more stable and less of an environmental risk. researchgate.netnih.gov

Leaching experiments have further validated the effectiveness of Ca-WTR. In one study, the cumulative amount of copper leached from two different contaminated soils was reduced by 80% and 73% respectively, after the application of Ca-WTR. nih.gov

Table 1: Effect of Ca-WTR on Copper Fractions in Contaminated Soils

Copper Fraction Change after Ca-WTR Application Implication
Water Soluble & Exchangeable Decreased by 62-90% researchgate.netnih.gov Reduced bioavailability and mobility

Bioinspired Calcium Carbonate Precipitation (BCCP) for Heavy Metal Encapsulation

Bioinspired Calcium Carbonate Precipitation (BCCP), also known as Microbially Induced Calcite Precipitation (MICP), is an innovative remediation technology that utilizes the metabolic activities of ureolytic bacteria to induce the precipitation of calcium carbonate. frontiersin.orgfrontiersin.orgmdpi.com This process effectively encapsulates heavy metals like copper within the newly formed calcite crystals, thereby immobilizing them. frontiersin.orgmdpi.com The fundamental principle involves the enzymatic hydrolysis of urea (B33335) by bacteria, which generates carbonate ions and increases the pH, leading to the precipitation of calcium carbonate in the presence of a calcium source. frontiersin.orgfrontiersin.org

The efficiency of BCCP in remediating copper contamination is significantly influenced by the choice of calcium source and the bacterial culture used. frontiersin.orgfrontiersin.org

Bacterial Culture: Sporosarcina pasteurii is a commonly used ureolytic bacterium due to its high urease activity. frontiersin.org The concentration and activity of the bacterial culture are critical factors. frontiersin.org The presence of yeast extract can help mitigate the toxic effects of copper on the ureolytic bacteria and their enzyme activity. frontiersin.orgnih.gov

Urea hydrolysis is the cornerstone of the BCCP process. Urease, an enzyme produced by the bacteria, catalyzes the breakdown of urea into ammonium (B1175870) and carbonate ions. frontiersin.org This reaction leads to an increase in both pH and carbonate concentration in the microenvironment around the bacterial cells. frontiersin.orgfrontiersin.org

The biochemical reactions are as follows:

CO(NH₂)₂ + H₂O → NH₂COOH + NH₃

NH₂COOH + H₂O → NH₃ + H₂CO₃

2NH₃ + 2H₂O ↔ 2NH₄⁺ + 2OH⁻

H₂CO₃ ↔ HCO₃⁻ + H⁺

HCO₃⁻ + H⁺ + 2OH⁻ ↔ CO₃²⁻ + 2H₂O

The generated carbonate ions (CO₃²⁻) then react with calcium ions (Ca²⁺) from the added source to precipitate calcium carbonate (CaCO₃). frontiersin.org Copper ions present in the soil are co-precipitated and incorporated into the calcite mineral structure, a process known as encapsulation or biomineralization. frontiersin.orgnih.gov

However, the relationship between the degree of urea hydrolysis, pH, and copper remediation efficiency is complex. While a higher degree of urea hydrolysis generally leads to more carbonate precipitation, it can also result in a highly alkaline environment. frontiersin.orgresearchgate.netnih.gov In some cases, very high pH levels can lead to the formation of soluble copper-ammonia complexes, which can hinder, or even reverse, the immobilization process. nih.govnih.gov Therefore, controlling the pH is crucial. Optimal copper immobilization is often achieved within a specific pH range (e.g., 7-9), where copper precipitates as minerals like malachite, rather than forming mobile complexes. nih.govresearchgate.net

Hydroxyapatite (B223615)/Calcium Silicate (B1173343) Hydrate (B1144303) (HAP/C–S–H) for Copper Removal

A composite material combining hydroxyapatite (HAP) and calcium silicate hydrate (C–S–H) has proven to be a highly effective agent for removing copper from contaminated soil and groundwater. researchgate.netnih.gov This material can be synthesized from phosphorus-rich wastewater, offering a sustainable "waste-to-resource" approach to remediation. researchgate.netnih.gov

The HAP/C–S–H composite exhibits a high adsorption capacity for copper, which is significantly influenced by the solution's pH. researchgate.netnih.gov Higher pH values generally result in better copper removal. researchgate.netnih.gov The mechanisms responsible for copper immobilization by this composite are multifaceted and include physical adsorption, chemical precipitation, and ion exchange. researchgate.netnih.gov

Research has shown that the maximum adsorption capacity of HAP/C–S–H for copper can reach 138 mg/g, which is substantially higher than that of C–S–H alone (90.3 mg/g). researchgate.netnih.gov In soil remediation studies, the application of HAP/C–S–H led to the immobilization of 76.3% of leachable copper after 28 days. researchgate.netnih.gov A key outcome of this treatment is the significant decrease in the acid-soluble fraction of copper, which is the most bioavailable and toxic form, and a corresponding increase in the more stable reducible and residual copper fractions. researchgate.netnih.gov Furthermore, the treatment enhances the soil's acid neutralization capacity, reducing the potential for copper to dissolve and become mobile under acidic conditions. researchgate.netnih.gov The removal of copper by HAP/C–S–H is a spontaneous and endothermic process. researchgate.netnih.gov

Table 2: Comparison of Maximum Copper Adsorption Capacities

Adsorbent Maximum Adsorption Capacity (mg/g) Reference
Hydroxyapatite/Calcium Silicate Hydrate (HAP/C–S–H) 138 researchgate.netnih.gov
Calcium Silicate Hydrate (C–S–H) 90.3 researchgate.netnih.gov
Carbonyl iron powder–biochar composite (CIP@BC) 910.5 mdpi.com
n-HAp/chitosan (n-HApCs) composite 6.2 researchgate.netnih.gov
n-HAp/chitin (n-HApC) composite 5.4 researchgate.netnih.gov
Adsorption, Chemical Precipitation, and Ion Exchange Mechanisms in Remediation

The removal of copper from aqueous environments through technologies involving calcium compounds is a multifaceted process, often involving a combination of adsorption, chemical precipitation, and ion exchange mechanisms. The specific dominant mechanism is dependent on the type of calcium compound used, the pH of the solution, and the concentration of copper ions.

Adsorption and Co-precipitation with Calcium Carbonate: Calcium carbonate (CaCO₃) is a widely studied material for copper removal due to its low cost and effectiveness. The mechanisms involved are primarily adsorption and co-precipitation. google.commdpi.com Divalent copper ions (Cu²⁺) can adsorb onto the surface of calcium carbonate. researchgate.net This initial adsorption can be followed by the incorporation of Cu²⁺ into the calcite crystal lattice, forming a (Ca₁₋ₓCuₓ)CO₃ solid solution. mdpi.com This process is essentially a form of co-precipitation. Additionally, the dissolution of CaCO₃ can increase the local pH at the mineral-water interface, leading to the precipitation of copper hydroxides or copper hydroxycarbonates, such as malachite (Cu₂(OH)₂CO₃), on the calcium carbonate surface. researchgate.net Studies have shown that the synergy of biosorption (which often involves ion exchange) and the precipitation induced by calcium carbonate can lead to a significant increase in the removal efficiency of copper, ranging from 20% to 50% depending on the specific biosorbent used. nih.govresearchgate.net The efficiency of copper removal by calcium carbonate can be enhanced through mechanical activation, which increases its reactivity and promotes the precipitation of copper as basic sulfates like posnjakite (Cu₄(SO₄)(OH)₆·H₂O). jst.go.jp

Chemical Precipitation with Calcium Hydroxide (B78521): The use of calcium hydroxide (Ca(OH)₂), also known as slaked lime, is a common chemical precipitation method for removing copper from industrial wastewater. The reaction between copper sulfate (B86663) (CuSO₄) and calcium hydroxide results in the precipitation of both copper hydroxide (Cu(OH)₂) and calcium sulfate (CaSO₄). google.comyoutube.com The increase in pH due to the addition of CaO or Ca(OH)₂ causes the release of hydroxide ions (OH⁻), which then react with dissolved metal ions to form insoluble metal hydroxides. dergipark.org.tr The effectiveness of this method is highly dependent on pH control. dergipark.org.trresearchgate.net In complex solutions containing other ions like chlorides, the precipitation process can be more intricate, potentially forming various copper oxychlorides, such as CaCu₃Cl₂(OH)₆ or CaCu₄Cl₂(OH)₈, depending on the relative concentrations of the ions present. chem-soc.si

Groundwater Contamination Mitigation with Calcium-Copper Compounds

Calcium-based compounds are increasingly being investigated and applied for the in-situ remediation of groundwater contaminated with copper. These materials can immobilize copper, reducing its mobility and bioavailability in the subsurface environment.

One approach involves the use of composite materials such as hydroxyapatite/calcium silicate hydrate (HAP/C-S-H). nih.govresearchgate.net When applied to contaminated soil and groundwater, these materials have been shown to effectively immobilize leachable copper. nih.gov A study demonstrated that HAP/C-S-H immobilized 76.3% of leachable copper in contaminated soil after 28 days. nih.govresearchgate.net The mechanism involves raising the soil's acid neutralization capacity and significantly reducing the dissolution of copper, particularly at near-neutral pH. nih.govresearchgate.net

Calcium water treatment residue (Ca-WTR), a byproduct of water treatment processes, has also been shown to be effective in immobilizing copper in contaminated sandy soils. researchgate.net Application of Ca-WTR significantly increases soil pH and reduces water-soluble and exchangeable copper by 62-90%. researchgate.net This converts the more bioavailable forms of copper into more stable fractions, such as oxides-bound and residual copper. researchgate.net

Another significant compound used for this purpose is calcium polysulfide (CaSx).

Efficacy of Calcium Polysulfide (CaSₓ) in Copper Removal from Aqueous Solutions

Calcium polysulfide (CaSₓ) has been identified as an effective agent for the in-situ stabilization and removal of copper from contaminated groundwater. mdpi.comdntb.gov.ua Its application leads to the precipitation of copper, primarily as copper sulfide (B99878) (CuS), which is a highly insoluble and stable compound. snu.ac.kr

Studies have provided quantitative data on the removal of copper using CaSₓ. For instance, in solutions with an initial copper concentration of 5 mg/L, the removal efficiency was found to be variable and highly dependent on the dosage. The highest removal efficiency of approximately 45.3% was observed at a specific dosage ratio. mdpi.com In contrast, at a higher initial copper concentration of 100 mg/L, the removal efficiency was significantly better, reaching over 90% at appropriate dosages. mdpi.com

The pH of the solution also plays a crucial role in the precipitation process. For the removal of copper using calcium polysulfide, a pH range of 5 to 6 is generally considered optimal for the precipitation of copper sulfide. google.com The addition of CaSₓ itself can influence the pH of the groundwater. Initially, it can cause an increase in pH due to its alkaline nature. nih.gov However, the precipitation reaction with copper can release H⁺ ions, leading to a subsequent decrease in pH. researchgate.net

Below are data tables summarizing the research findings on the efficacy of calcium polysulfide in copper removal.

Table 1: Copper Removal Efficiency of Calcium Polysulfide at Low Initial Concentration

Groundwater/CaSₓ Volume RatioInitial Copper Conc. (mg/L)Final Copper Conc. (mg/L)Removal Efficiency (%)
8000:1~5.0~2.8~45.3

Source: mdpi.comresearchgate.net

Table 2: Copper Removal Efficiency of Calcium Polysulfide at High Initial Concentration

Groundwater/CaSₓ Volume RatioInitial Copper Conc. (mg/L)Final Copper Conc. (mg/L)Removal Efficiency (%)
<400:1100<10>90

Source: mdpi.com

It is important to note that while calcium polysulfide is effective for copper, its interaction with other co-contaminants in groundwater needs to be considered. For example, the reducing conditions created by CaSₓ can sometimes lead to the mobilization of other elements like arsenic and manganese. clu-in.org

Calcium Copper Composite Materials and Catalysts

Heterogeneous Catalysis with Calcium-Copper Systems

Composite materials containing both calcium and copper have demonstrated significant utility in the field of heterogeneous catalysis. These materials are engineered to leverage the unique properties of each element, leading to enhanced catalytic activity, stability, and resistance to deactivation in critical environmental and industrial applications. Their primary uses are found in the control of nitrogen oxide emissions and in the sustainable production of biofuels.

Selective Catalytic Reduction (SCR) is a key technology for mitigating nitrogen oxide (NOx) pollution, which is a major contributor to environmental issues like acid rain and photochemical smog. nih.gov Copper-exchanged zeolite catalysts, particularly Cu/ZSM-5, are effective for the NH3-SCR reaction, which converts NOx to harmless nitrogen and water. However, their performance can be severely hindered by poisons present in exhaust streams, such as calcium, which originates from lubricating oils or is a component of particulate matter. nih.govmdpi.com

The presence of calcium in exhaust gas streams poses a significant challenge to the durability of Cu/ZSM-5 catalysts. researchgate.net Research has shown that the loading of calcium onto these catalysts leads to a marked deactivation. researchgate.net Studies investigating this phenomenon reveal that the poisoning effect is substantial. For instance, after impregnation with calcium, the NOx conversion efficiency of a standard Cu/ZSM-5 catalyst was observed to decrease by a significant margin of 11.3% to 24.3% in the temperature range of 100–170 °C. nih.govresearchgate.netrsc.orgrsc.orgnih.gov This deactivation is a critical issue for applications where exhaust gases contain alkaline earth metals. researchgate.net

The deactivation of Cu/ZSM-5 catalysts by calcium is primarily due to several interconnected factors. researchgate.net Calcium loading has been shown to cause a decrease in the surface concentration of copper, a loss of surface acid sites, and a diminished ability for the reduction of copper oxide (CuO). nih.govresearchgate.net This interaction between calcium and copper species on the catalyst support is unfavorable for the reduction of CuO. researchgate.net The poisoning mechanism involves the coverage of active CuO surfaces by calcium oxide (CaO) and interactions between the two oxides that hinder the catalytic cycle. nih.govresearchgate.net

Conversely, in some different catalyst systems, such as Cu/YCeO2–TiO2, it has been proposed that the accumulation of calcium can act as a barrier that helps prevent the sintering of copper particles, thereby maintaining a high dispersion of the active metal phase. nih.govacs.org However, for Cu/ZSM-5, the predominant effect of calcium is poisoning, which diminishes the reducibility of the active copper species and reduces the number of available active sites. nih.govresearchgate.net

To combat the deactivating effects of calcium, researchers have explored modifying Cu/ZSM-5 catalysts with other metals. The addition of zirconium has emerged as a particularly effective strategy for enhancing resistance to calcium poisoning. mdpi.comresearchgate.netmdpi.com

The introduction of zirconium into the catalyst formulation significantly mitigates the drop in performance caused by calcium. nih.gov Studies show that for a Zr-modified Cu/ZSM-5 catalyst (Zr0.10/Cu/ZSM-5), the decrease in NOx conversion after calcium impregnation was only 3.8% to 12.2% in the 100–170 °C range, a substantial improvement over the unmodified catalyst. nih.govrsc.orgrsc.orgnih.gov The primary reasons for this enhanced resistance are an increase in the dispersion and surface concentration of copper atoms. nih.gov Furthermore, zirconium decreases the interaction between CuO and CaO, which promotes the reducibility of the active CuO species even in the presence of the calcium poison. nih.govrsc.orgnih.gov Research indicates that an optimal zirconium content of 0.10% can lead to the highest catalytic activity. mdpi.com

Table 1: Effect of Zirconium Modification on NOx Conversion of Cu/ZSM-5 Catalysts With and Without Calcium Poisoning nih.govrsc.orgrsc.orgnih.gov
Catalyst TypeConditionNOx Conversion Decrease (at 100-170°C)
Standard Cu/ZSM-5After Calcium Impregnation11.3% - 24.3%
Zr-Modified Cu/ZSM-5After Calcium Impregnation3.8% - 12.2%

Calcium and copper composites are also finding applications in the renewable energy sector, specifically as catalysts for producing biodiesel. Biodiesel, a renewable and cleaner-burning fuel, is produced through the esterification and transesterification of feedstocks like waste cooking oil. standard.ac.ir Heterogeneous catalysts are preferred for this process to enable easier separation and recycling.

Metal-Organic Frameworks (MOFs) are highly porous materials that have emerged as promising heterogeneous catalysts due to their large surface area and tunable active sites. standard.ac.ir Research has demonstrated the successful use of copper- and calcium-based MOFs for biodiesel production from waste cooking oil. standard.ac.irchemsociety.org.ng

In one effective approach, a two-step process utilizes two different MOFs. A copper-based MOF (Cu-MOF) acts as an acid catalyst for the initial esterification step, while a calcium-based MOF (Ca-MOF) serves as a base catalyst for the subsequent transesterification reaction. standard.ac.ir This dual-catalyst system has been shown to be highly effective. While Cu-MOF and Ca-MOF can be used individually, their combined use in the sequential process results in a higher biodiesel yield. standard.ac.ir Studies have reported that an optimal biodiesel yield of 84.5% can be achieved with this combined catalytic system, which is a notable improvement over using either catalyst alone. standard.ac.ir

Table 2: Biodiesel Yield Using Copper and Calcium MOF Catalysts standard.ac.ir
Catalyst SystemRoleReported Biodiesel Yield
Cu-MOF (used with standard base)Acid Catalyst (Esterification)N/A (as single system)
Ca-MOF (used with standard acid)Base Catalyst (Transesterification)N/A (as single system)
Combined Cu-MOF + Ca-MOFAcid & Base Catalysts84.5%

Biodiesel Production Catalysts

Calcium-Copper Oxide Catalysts for Transesterification Reactions

Calcium oxide (CaO) is a recognized heterogeneous base catalyst for transesterification, a key process in biodiesel production. nih.govresearchgate.net However, its catalytic performance can be limited by moderate basicity and low surface area. nih.govrsc.org To enhance its efficacy, researchers have explored modifying CaO with transition metal oxides, including copper oxide (CuO). rsc.org

Table 1: Performance of a Calcium Oxide-Copper Ferrite Catalyst in Transesterification

ParameterValue
Ester Content94.52%
Reaction Temperature70 °C
Methanol (B129727) to Oil Molar Ratio15:1
Catalyst Loading3%
Reaction Time4 h

Data from a study on biodiesel production using a CaO-impregnated CuFe2O4 catalyst. nih.gov

Catalytic Oxidation and Dehydrogenation Reactions

Calcium-copper composite materials have also demonstrated significant potential in catalytic oxidation and dehydrogenation reactions. The specific arrangement and interaction of calcium and copper ions within the catalyst structure are critical to their performance.

Calcium-copper phosphates with a whitlockite-type structure have been synthesized and studied for their catalytic activity in the conversion of butan-2-ol. researchgate.net Research has shown that while pure tricalcium phosphate (B84403) (β-Ca3(PO4)2) is inactive for this reaction, the introduction of copper(II) ions (Cu2+) into the phosphate lattice imparts significant dehydrogenation activity, leading to the production of methyl ethyl ketone. researchgate.netresearch-nexus.netresearchgate.net The catalytic activity was observed to increase with a higher concentration of Cu2+ ions in the catalyst. researchgate.netresearch-nexus.net These catalysts crystallize in a rhombohedral structure, isostructural with β-tricalcium phosphate. researchgate.netresearch-nexus.net

Spectroscopic studies, including UV-VIS and Electron Paramagnetic Resonance (EPR), have been instrumental in identifying the active sites within these calcium-copper phosphate catalysts. researchgate.netresearch-nexus.net These analyses revealed that the Cu2+ ions are distributed between two distinct crystallographic positions within the phosphate lattice, specifically the Ca(4) and Ca(5) sites. researchgate.netresearch-nexus.net

Crucially, it was discovered that the catalytic activity is directly linked to the location of the copper ions. The Cu2+ ions situated in the Ca(4) sites are the active centers for the dehydrogenation of butan-2-ol. researchgate.netresearch-nexus.netresearchgate.net This was confirmed by experiments where the substitution of Cu2+ in the Ca(4) sites with sodium resulted in a decrease in catalytic activity. researchgate.netresearch-nexus.net Furthermore, a catalyst variant, Ca9.5NaCu0.5(PO4)7, where Cu2+ ions occupy only the Ca(5) sites, showed no catalytic activity. researchgate.netresearch-nexus.net Post-reaction analyses indicated that the dehydrogenation process leads to the reduction of Cu2+ to Cu+, signifying a change in the active sites during the reaction. researchgate.netresearch-nexus.net

Table 2: Correlation between Cu2+ Site Occupancy and Catalytic Activity in Butan-2-ol Dehydrogenation

Catalyst CompositionCu2+ LocationCatalytic Activity
Ca10.5−xCux(PO4)7Ca(4) and Ca(5) sitesActive, increases with x
Ca9.5NaCu0.5(PO4)7Ca(5) sites onlyInactive
Ca-Cu-Na-PO4 (with Na substituting Cu at Ca(4))Reduced Cu2+ at Ca(4) sitesDecreased

Summary of findings from spectroscopic and catalytic studies. researchgate.netresearch-nexus.net

Flue Gas Treatment and Resource Utilization

The application of copper-based catalysts extends to environmental remediation, such as the treatment of industrial flue gases.

Silver-doped porous copper oxide (Ag-pCuO) catalysts have emerged as a promising material for the electrocatalytic reduction of carbon monoxide (CO) in flue gases, particularly from industrial sources like calcium carbide furnaces. researchgate.netnih.govfigshare.com CO is a valuable C1 resource, and its conversion can help reduce carbon emissions. researchgate.netfigshare.com

The introduction of a small amount of silver (e.g., 0.875% doping) into porous copper oxide creates highly selective Cu-Ag active sites. researchgate.netnih.govfigshare.com This doping enhances CO adsorption and improves the surface valence stability of the catalyst. researchgate.netnih.govfigshare.com In a simulated calcium carbide furnace gas atmosphere, the Ag0.875%-pCuO catalyst demonstrated remarkable performance, achieving a high Faradaic efficiency of up to 94% for the production of C2+ products at a high current density. researchgate.netnih.govfigshare.com The catalyst also showed exceptional stability over extended operation. researchgate.netnih.gov This research highlights a novel approach for the industrial utilization of CO-containing flue gases. researchgate.netnih.gov

Table 3: Performance of Ag-pCuO Catalyst in CO Reduction

ParameterValue
CatalystAg0.875%-pCuO
FeedstockSimulated Calcium Carbide Furnace Gas
C2+ Faradaic EfficiencyUp to 94%
Current Density-4 A
Stability (Decline in C2+ FE after >110h)6.08%

Performance data for a silver-doped porous copper oxide catalyst. researchgate.netnih.govfigshare.com

Mechanistic Insights into Calcium and Copper in Catalytic Processes

The effectiveness of calcium-copper composite catalysts often stems from a synergistic interplay between the two elements. Mechanistic studies reveal that their combined presence can lead to unique catalytic properties that are not observed with the individual components.

In calcium-copper phosphates used for dehydrogenation, the calcium phosphate framework acts as a robust support that stabilizes discrete, catalytically active copper centers. researchgate.netresearch-nexus.net The specific crystallographic sites (Ca(4)) provided by the calcium phosphate lattice are crucial for hosting the Cu2+ ions in a configuration that is optimal for the catalytic cycle. researchgate.netresearch-nexus.net The reaction mechanism involves the reduction of these active Cu2+ sites to Cu+, indicating that the copper centers directly participate in the hydrogen transfer steps of the dehydrogenation process. researchgate.netresearch-nexus.net

In the context of transesterification, the role of calcium oxide is primarily as a basic catalyst. rsc.org The introduction of copper can enhance this basicity and increase the surface area, providing more accessible active sites for the reaction between the alcohol and triglycerides. nih.gov The synergy here may involve the copper species modifying the electronic properties of the CaO surface or creating new types of active sites at the interface between the copper and calcium oxide phases. rsc.org

For CO reduction, the synergy between silver and copper in the Ag-pCuO catalyst is key. researchgate.net The porous copper provides a high-surface-area scaffold, while the silver dopant creates specific Cu-Ag active sites that are highly selective for C-C coupling, leading to the formation of valuable C2+ products. nih.govfigshare.com The silver appears to enhance CO adsorption and stabilize the copper in a favorable oxidation state for catalysis. researchgate.netfigshare.com

Redox Activity and Reactive Oxygen Species (ROS) Generation in Copper Complexes

The biological and catalytic activity of many copper complexes is intrinsically linked to their redox properties. Copper readily cycles between its oxidized Cu(II) and reduced Cu(I) oxidation states in biological systems. nih.govnih.gov This redox cycling is a fundamental mechanism through which copper complexes can generate reactive oxygen species (ROS), which are highly reactive molecules that can induce cellular damage and are a cornerstone of the anticancer and antimicrobial efficacy of these compounds. nih.govmdpi.comnih.gov

The process is often initiated by the presence of biological reducing agents, such as glutathione (B108866) (GSH) or ascorbate, which reduce the Cu(II) center of a complex to Cu(I). nih.govresearchgate.net The resulting Cu(I) species can then react with molecular oxygen (O₂) to form superoxide (B77818) radicals (O₂·⁻). nih.gov This reoxidation of copper(I) regenerates the copper(II) state, allowing for a catalytic cycle of ROS production. The generated superoxide can further dismutate to form hydrogen peroxide (H₂O₂), which in turn can react with the reduced Cu(I) ion via Fenton-like reactions to produce highly damaging hydroxyl radicals (•OH). researchgate.netmdpi.commdpi.com This cascade of ROS generation can lead to significant oxidative stress, causing damage to vital biomolecules such as DNA, lipids, and proteins. nih.govencyclopedia.pub

Studies have demonstrated that even minimal peptide motifs, such as those containing two histidine residues, are sufficient to bind copper and catalyze the formation of ROS. biorxiv.org This process relies on the formation of a flexible coordination state that is energetically accessible to both Cu(I) and Cu(II), facilitating the redox cycling necessary for ROS generation. biorxiv.org In the context of calcium-copper materials, composites such as copper(II) oxide decorated with calcium peroxide (CuO@CaO₂) have been engineered as nanozymes that can enhance chemodynamic therapy by activating the Cu(I)/Cu(II) cycle, leading to glutathione depletion and more effective production of hydroxyl radicals. acs.org

Table 1: Examples of Copper Complexes and their ROS Generation Mechanisms

Complex/System Reductant/Condition Generated ROS Observed Effect/Application Source(s)
Triapine Copper Complexes Glutathione (GSH), Ascorbic Acid Superoxide (O₂·⁻), Hydrogen Peroxide (H₂O₂) Anticancer activity nih.gov
Copper(I) Phosphine Complexes with Peptide Motif Cellular Environment High levels of ROS Selective cytotoxicity towards cancer cells, DNA damage mdpi.comencyclopedia.pub
Histidine-Rich Peptides with Copper Ascorbate Hydroxyl radicals (•OH) Potential role in neurodegenerative disorders biorxiv.org
CuO@CaO₂ Nanoshells H₂O₂ (self-supplied) Hydroxyl radicals (•OH) Enhanced chemodynamic cancer therapy acs.org
Copper-isatin Schiff base complexes Ascorbic Acid Hydroxyl radicals (•OH) DNA degradation, cytotoxicity to cancer cells encyclopedia.pub

Influence of Ligand Type and Coordination Geometry on Catalytic Efficacy

The catalytic efficacy of a copper complex is not determined solely by the metal ion but is profoundly influenced by the chemical nature and structural arrangement of the ligands that form its coordination sphere. mdpi.combeilstein-journals.org The type of ligand and the resulting coordination geometry dictate the complex's spectroscopic, electrochemical, and biological properties, including its ability to act as a catalyst. mdpi.com

The denticity (the number of donor atoms in a single ligand that bind to the central metal ion) and flexibility of the ligand are critical factors. For instance, in the oxygen reduction reaction (ORR), a copper complex with a flexible, tetradentate tris(2-pyridylmethyl)amine (B178826) (tmpa) ligand exhibits significantly higher catalytic rates than complexes with more rigid, tridentate ligands like 2,2′:6′,2″-terpyridine (terpy). acs.org The superior performance of the Cu-tmpa catalyst is attributed to its ability to readily adopt the preferred tetrahedral coordination geometry for a Cu(I) complex, which is a crucial intermediate in the catalytic cycle. acs.org In contrast, the rigidity of the terpy ligand hinders the formation of this optimal geometry, leading to slower electron transfer kinetics and reduced catalytic activity. acs.org

Furthermore, the electronic properties of the ligand, such as its electron-donating character, can stabilize or destabilize different oxidation states of the copper center, thereby modulating the redox potential and catalytic turnover. acs.org The use of redox-active ligands, which can undergo their own electron-transfer processes, adds another layer of control, allowing for electronic events to be orchestrated between the metal and the ligand to enhance reactivity. nih.govd-nb.info In some cases, conflicting steric demands between a ligand's backbone and its coordinating atoms can induce a strained or "entatic state" geometry at the metal center, which mimics the structurally distorted active sites of some metalloenzymes and leads to enhanced catalytic rates for group transfer reactions. nih.gov

Table 2: Influence of Ligand and Geometry on Copper Catalyst Performance

Catalyst System Ligand Type Coordination Geometry Features Impact on Catalytic Efficacy Source(s)
Cu-tmpa Tetradentate, flexible Can easily form preferred tetrahedral geometry for Cu(I) High catalytic rate for Oxygen Reduction Reaction (ORR) acs.org
Cu-terpy / Cu-bmpa Tridentate, rigid/less flexible Rigidity prevents easy formation of tetrahedral Cu(I) geometry Lower catalytic activity and increased H₂O₂ production in ORR acs.org
Cu complex with atropisomeric backbone Tetradentate, redox-active, strained Distorted geometry (entatic state) induced by ligand strain 40-fold increase in synthetic efficiency for nitrogen/carbon group transfer nih.gov
Cu(II) with amidophenolate benzoxazole (B165842) ligands Non-innocent amidophenolate Twisted tetracoordinated vs. distorted square pyramidal The distorted square pyramidal geometry was more efficient in the aerobic oxidation of alcohols beilstein-journals.orgd-nb.info

Modulation of Intracellular Copper Levels as a Mechanism in Biological Systems (e.g., anticancer studies)

Copper is an essential micronutrient vital for cell growth, but its homeostasis is tightly regulated, as excess copper is highly toxic. nih.govnih.gov A key vulnerability of cancer cells is their altered metabolism, which includes an increased demand for copper. nih.gov Numerous studies and meta-analyses have revealed that copper levels are significantly elevated in the serum and tumor tissues of patients with various cancers, including breast, lung, and colorectal cancer, compared to healthy individuals. nih.gov This elevated copper concentration in malignant tissues presents a therapeutic window that can be exploited by copper-based compounds.

The mechanism of action for many anticancer copper complexes involves the modulation of intracellular copper levels, pushing them beyond a toxic threshold to selectively kill cancer cells. nih.govnih.govfrontiersin.org This can be achieved using copper ionophores, which are molecules that bind copper and transport it across cell membranes, leading to an overload of copper within the cancer cell. nih.govnih.gov The resulting copper overload induces cell death through multiple pathways. One major pathway is the generation of lethal levels of ROS via redox cycling, as described in section 4.2.1, which causes deadly oxidative stress. nih.govfrontiersin.org

More recently, a novel form of copper-dependent, regulated cell death termed "cuproptosis" has been identified. frontiersin.orgimrpress.com This mechanism is distinct from other cell death pathways like apoptosis. Cuproptosis is initiated by the direct binding of excess intracellular copper to acylated protein components of the tricarboxylic acid (TCA) cycle in mitochondria. frontiersin.org This binding leads to the aggregation of these essential proteins and the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death. frontiersin.orgimrpress.com

Table 3: Research Findings on Copper Modulation in Anticancer Studies

Compound/Strategy Cancer Type Studied Key Mechanistic Finding Source(s)
Disulfiram-Cu²⁺ complex Breast Cancer Induces ROS production, activates apoptosis-related pathways (JNK, p38MAPK), and inhibits the NF-kB pathway. frontiersin.org
Copper (II) complexes of curcumin General Cancer Cells Induce cancer cell death via ROS generation, inhibition of cell proliferation, and induction of apoptosis with selectivity for cancer cells. frontiersin.org
Copper Ionophores (general) Various Cancers Increase intracellular copper levels, leading to ROS-induced oxidative stress and cell death. nih.govnih.gov
Excess Intracellular Copper General Cancer Cells Induces aggregation of mitochondrial proteins (DLAT), leading to a novel cell death mechanism termed "cuproptosis". frontiersin.org
Copper Depletion (Chelation) Ovarian, Lung, Pancreatic Cancer Sensitizes cancer cells to chemo- and radiotherapy by increasing ROS and inhibiting DNA repair; can also induce apoptosis. frontiersin.org

Metal-Ion Binding Events and Their Role in Oxygen Activation in Biomimetic Systems

In biological and synthetic systems, the activation of molecular oxygen by metal complexes is a fundamental process for a vast range of chemical transformations. umich.eduresearchgate.net The reactivity of these metal-oxygen species can be finely tuned by the surrounding environment, including the binding of secondary metal ions that may not be directly involved in redox changes. rsc.org These redox-inactive metal ions, acting as Lewis acids, can play crucial roles in modulating the structure and reactivity of oxygen-containing metal complexes. rsc.org

A salient example of this principle is found in biomimetic dicopper systems, which model the active sites of type III copper proteins like hemocyanin and tyrosinase. osti.govnih.gov Research has demonstrated that the binding of a calcium ion (Ca²⁺) can mediate a reversible structural conversion of a dicopper-peroxide core. umich.eduosti.govnih.gov Specifically, the addition of Ca²⁺ to a μ-1,2-trans peroxido dicopper (TP) core triggers its isomerization to a μ-1,2-cis peroxido (CP) dicopper core. osti.govnih.gov This process is reversible upon removal of the calcium ion. osti.gov

This finding is significant because the cis-peroxido geometry is proposed as a key intermediate in the early stages of O₂ binding in enzymes, and understanding its stability is crucial. umich.edunih.gov The ability of the calcium ion to bind to the Cu₂O₂ core and stabilize the otherwise rare CP isomer highlights a unique mechanism for controlling O₂ activation. osti.govresearchgate.netumich.edu This metal-ion binding event demonstrates that redox-inactive ions can stabilize novel reactive fragments and control the reactivity of biomimetic systems, providing new strategies for designing advanced oxidation catalysts. umich.edunih.gov

Table 4: Calcium-Ion Mediated Control of a Biomimetic Dicopper-Oxygen Core

System Component Role/State without Ca²⁺ Role/State with Ca²⁺ Significance Source(s)
Dicopper Core Exists as a μ-1,2-trans peroxido (TP) species. Reversibly converts to a μ-1,2-cis peroxido (CP) species. Isomerization to a biologically relevant intermediate. osti.govnih.gov
Calcium Ion (Ca²⁺) Absent. Binds reversibly to the Cu₂O₂ core, acting as a Lewis acid. Stabilizes the rare CP isomer, modulating the structure of the active site. umich.eduosti.govumich.edu
Oxygen Activation Baseline reactivity of the TP core. The structure and reactivity of the activated oxygen (peroxide) are altered. Demonstrates control over O₂ activation via a redox-inactive metal ion. nih.govresearchgate.net

Calcium Copper Metallic Alloys and Intermetallic Compounds: Microstructure, Mechanical Behavior, and Degradation

Copper-Magnesium-Calcium Alloy Systems

The addition of magnesium and calcium to copper is explored to develop alloys with specific microstructural characteristics and enhanced properties.

The microstructure of Cu-Mg-Ca alloys is characterized by the presence of intermetallic phases, the formation of which depends on the specific composition and processing methods. In a Cu-0.7Mg-0.1Ca (wt.%) alloy, studies have identified the uniform dispersion of Cu5Ca intermetallic particles both within the grains and along grain boundaries. researchgate.net The solid solubility of calcium in copper is extremely limited, promoting the formation of this second phase even with minor additions. researchgate.net Other potential phases in the ternary system include CuMg2 and CaCu, depending on the relative concentrations of the alloying elements. mdpi.com

Significant grain size control in Cu-Mg-Ca alloys can be achieved through severe plastic deformation (SPD) techniques. One study on a Cu-0.41Mg-0.06Ca (wt.%) alloy demonstrated the effectiveness of Equal Channel Angular Pressing (ECAP). capes.gov.br After 12 passes of ECAP at room temperature, the initial coarse grains of the cast alloy were substantially refined, achieving an average grain size of just 0.57 μm. capes.gov.br This process not only refined the copper matrix grains but also fragmented the coarse, brittle Cu5Ca phase into smaller particles with sizes around 1–3 μm. capes.gov.br The addition of calcium itself was noted to promote grain refinement in the Cu-Mg alloy system. capes.gov.br

Table 4: Grain Refinement in Cu-Mg-Ca Alloy via ECAP Processing

Alloy Composition (wt.%) Processing Method Initial State Final Average Grain Size
Cu-0.41Mg-0.06Ca ECAP (12 passes) Cast (coarse grains) 0.57 μm

Data from a study on the effect of ECAP on a Cu-Mg-Ca alloy. capes.gov.br

Mechanical Property Enhancement Research (e.g., Yield Strength, Electrical Conductivity, Work Hardening)

The enhancement of mechanical properties in calcium-copper alloy systems has been a subject of research, focusing on achieving a desirable balance between strength and other functional properties like electrical conductivity. The addition of calcium to copper alloys, even in small amounts, has been shown to influence grain structure and work hardening behavior, leading to notable improvements in mechanical performance.

A study on a Cu-0.41Mg-0.06Ca (wt.%) alloy demonstrated significant mechanical property enhancement through processing by equal channel angular pressing (ECAP). capes.gov.br After 12 passes of ECAP, the alloy exhibited a remarkable yield strength of 619 MPa, coupled with an electrical conductivity of 67.86 %IACS and a total elongation of 10.4%. capes.gov.br The addition of calcium to the Cu-Mg alloy was found to promote grain refinement, improve the work hardening ratio, and increase electrical conductivity. capes.gov.br Compared to a similar Cu-Mg alloy without calcium, the Ca-containing alloy showed a 30 MPa improvement in yield strength and a 0.63 %IACS increase in electrical conductivity after the same ECAP processing. capes.gov.br The significant increase in yield strength was largely attributed to the grain refinement and dislocation strengthening introduced by the ECAP process. capes.gov.br

Work hardening, or strain hardening, is a key mechanism for strengthening metallic materials. It involves the strengthening of a metal by plastic deformation. mater-tehnol.si This process increases the dislocation density within the material's crystal structure, which in turn impedes further dislocation movement, making the material stronger and harder but also less ductile. mater-tehnol.si In copper and its alloys, the rate of work hardening is influenced by factors such as the stacking fault energy (SFE). nih.gov While specific studies on the work hardening behavior of binary Ca-Cu alloys are limited, the principles of work hardening in copper alloys provide a foundational understanding. The addition of alloying elements can alter the S-N curve and dislocation dynamics, thereby affecting the work hardening rate. nih.govicas.org

The electrical conductivity of copper is sensitive to the presence of impurities and alloying elements. The addition of calcium, while beneficial for strength, must be carefully controlled to minimize the negative impact on conductivity. Research has shown that using a calcium-copper alloy as a deoxidizer for molten copper can result in a product with high density and high conductivity, provided that the residual calcium content is low. encyclopedia.pub

Table 1: Mechanical and Electrical Properties of a Cu-Mg-Ca Alloy

Alloy Composition (wt.%)ProcessingYield Strength (MPa)Total Elongation (%)Electrical Conductivity (%IACS)
Cu-0.41Mg-0.06Ca12 passes ECAP61910.467.86

Data sourced from a study on a Cu-Mg-Ca alloy processed by equal channel angular pressing. capes.gov.br

Effects of Severe Plastic Deformation on Microstructure Evolution

Severe plastic deformation (SPD) techniques are utilized to produce ultrafine-grained (UFG) materials with enhanced mechanical properties. nih.gov Methods like equal channel angular pressing (ECAP) impose large plastic strains on a material without significantly changing its dimensions, leading to substantial grain refinement. nih.govacs.org

In the context of copper-calcium alloys, research on a Cu-0.41Mg-0.06Ca alloy subjected to ECAP provides insight into the microstructural evolution. After 12 passes of ECAP at room temperature, the initial coarse grains of the alloy were significantly refined, with the average grain size decreasing to 0.57 μm. capes.gov.br The process also led to the fragmentation of the coarse Cu5Ca phase into smaller particles with sizes of about 1–3 μm. capes.gov.br This grain refinement is a primary contributor to the observed increase in strength. capes.gov.br

The evolution of microstructure in copper and its alloys during SPD generally involves the formation of dislocation cells and sub-boundaries at initial stages of deformation. mdpi.com With increasing strain, these low-angle boundaries progressively transform into high-angle grain boundaries, resulting in a fine, equiaxed grain structure. mdpi.com This process, often referred to as continuous dynamic recrystallization, is a key mechanism for grain refinement in copper alloys at low to moderate temperatures. mdpi.com The addition of alloying elements like calcium can influence this process by affecting dislocation mobility and boundary migration.

The work hardening that occurs during SPD is a direct consequence of the increase in dislocation density and the formation of a fine-grained structure. mater-tehnol.si While SPD leads to a significant increase in strength, it can also reduce ductility. mater-tehnol.si Therefore, a balance between these properties is often sought through careful control of SPD parameters and subsequent heat treatments.

Table 2: Microstructural Changes in a Cu-Mg-Ca Alloy after Severe Plastic Deformation

Alloy Composition (wt.%)ProcessingAverage Grain Size (μm)Secondary Phase Particle Size (μm)
Cu-0.41Mg-0.06Ca12 passes ECAP0.571-3 (Fragmented Cu5Ca)

Data sourced from a study on a Cu-Mg-Ca alloy processed by equal channel angular pressing. capes.gov.br

Magnesium-Calcium-Copper Alloy Systems

Role of Calcium and Copper Additions on Microstructure and Intermetallic Phase Formation (e.g., Mg2Ca)

The addition of calcium and copper to magnesium alloys plays a crucial role in tailoring their microstructure and, consequently, their mechanical and corrosion properties. Calcium has a limited solid solubility in magnesium (approximately 0.8 wt.%) and tends to form the intermetallic phase Mg2Ca when this limit is exceeded. encyclopedia.pubmdpi.com This Mg2Ca phase typically forms at the grain boundaries and within the interdendritic regions. encyclopedia.pubmdpi.com In Mg-Ca binary alloys, the microstructure consists of an α-Mg solid solution and the eutectic (α-Mg + Mg2Ca) phase. encyclopedia.pub The amount and distribution of the Mg2Ca phase are directly related to the calcium content; higher Ca concentrations lead to a greater volume fraction of this intermetallic phase. encyclopedia.pubmdpi.com

Copper also forms intermetallic compounds with magnesium, primarily the Mg2Cu phase. mdpi.com When both calcium and copper are added to magnesium, the resulting microstructure can be more complex, potentially containing both Mg2Ca and Mg2Cu, as well as ternary intermetallic compounds like CaMgSn in alloys also containing tin. mater-tehnol.si In some Mg-Ca-Zn alloys, a ternary Mg6Ca2Zn3 phase has been identified. nih.gov The presence of impurities such as iron and nickel can also lead to the formation of other intermetallic phases with zinc in Mg-Zn based alloys.

The formation of these intermetallic phases is critical as they can act as strengthening phases but also influence the corrosion behavior. For instance, in an electrochemical context, the Mg2Ca phase is more active than the α-Mg matrix, acting as an anode, which can influence the corrosion mechanism. encyclopedia.pub

Impact on Grain Refinement and Resultant Mechanical Properties

Both calcium and copper additions have a significant impact on the grain refinement of magnesium alloys, which in turn enhances their mechanical properties according to the Hall-Petch relationship.

Calcium is known to be an effective grain refiner for magnesium alloys. encyclopedia.pub The addition of calcium, even in small amounts (up to 1 wt.%), can lead to a notable reduction in grain size. This grain refinement contributes to an improvement in the mechanical properties of magnesium at room temperature. encyclopedia.pub For example, adding up to 4 wt.% calcium to magnesium can increase the tensile strength to 240 MPa from about 200 MPa for pure extruded magnesium. mdpi.com However, increasing the calcium content beyond a certain point can lead to an excessive amount of the brittle Mg2Ca phase at the grain boundaries, which can be detrimental to the mechanical properties. mdpi.com

Copper additions also contribute to grain refinement and strengthening in magnesium alloys. mdpi.com The refinement is attributed to the formation of Mg2Cu particles that can pin grain boundaries and restrict grain growth. mdpi.com The addition of 0.5–1 wt.% copper to ZK60 magnesium alloy has been shown to improve mechanical properties, particularly elongation. mdpi.com In Mg-Cu binary alloys, an increase in copper content leads to an increase in the amount of the Mg2Cu secondary phase, resulting in higher hardness and ultimate tensile strength. For instance, an Mg-0.57Cu alloy exhibited a Vickers hardness of 38.12 HV and an ultimate tensile strength of 104 MPa, significantly higher than pure magnesium. mdpi.com

When both calcium and copper are present, their combined effect on grain refinement and mechanical properties can be synergistic. In Mg-Zn-Ca alloys, the addition of calcium has been shown to refine the grain structure and weaken the basal texture, leading to improved mechanical properties. acs.org The presence of fine intermetallic particles containing both calcium and copper can effectively pin grain boundaries during processing and heat treatment, leading to a stable, fine-grained microstructure with enhanced strength.

Theoretical and Computational Investigations of Calcium Copper Systems

Molecular Modeling of Metal Ion Binding to Biological Macromolecules

Molecular modeling has become an indispensable tool for understanding the structural and dynamic aspects of how metal ions, such as calcium(II) (Ca²⁺) and copper(II) (Cu²⁺), bind to large biological molecules. mdpi.com This is especially crucial for systems where experimental characterization is challenging. nih.gov

Hyaluronic acid (HA), a polysaccharide found in the extracellular matrix, plays numerous physiological roles that are influenced by its conformation and interaction with metal cations. nih.gov Computational studies have been instrumental in elucidating the binding of Ca²⁺ and Cu²⁺ to the hyaluronate molecule, providing a deeper understanding of the resulting complex structures. nih.govresearchgate.net

To accurately model the binding of metal ions to a large biopolymer like hyaluronate, a combined quantum mechanical/molecular mechanics (QM/MM) approach is often employed. nih.govaip.org This method treats the core region of the system, specifically the metal ion and its immediate ligands, with high-level quantum mechanics (QM) to properly describe electronic effects. mdpi.comfrontiersin.org The remainder of the macromolecule and solvent is described using computationally less expensive molecular mechanics (MM) force fields, such as CHARMM. nih.govsciforum.net This hybrid approach has proven to be a valuable tool for clarifying experimental structural data for metal ion binding to hyaluronate. nih.govsciforum.net

In studies of Ca(II) and Cu(II) binding to hyaluronate, the QM region typically includes the metal ion, its coordinated water molecules, and the carboxylate groups of the D-glucuronic acid (GCU) residues of the hyaluronate chain. nih.gov The rest of the hyaluronate polymer and the surrounding solvent are handled by the MM part. nih.gov This partitioning allows for an accurate yet computationally feasible simulation of these complex systems. mdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules, including metal complexes. frontiersin.orgresearchgate.net Within the QM/MM framework, various DFT functionals, such as B3LYP and M06, have been tested for their ability to accurately model the geometry of calcium(II) and copper(II) hyaluronate complexes. nih.govmdpi.com

Studies have shown that the choice of DFT functional is critical for obtaining results that agree with experimental data. nih.gov For instance, in the case of Ca(II) and Cu(II) hyaluronate, the M06 functional was found to adequately describe the geometric properties, while the more common B3LYP functional did not reproduce the experimental data as well. nih.govresearchgate.net DFT calculations are essential for understanding the binding mechanisms and predicting the geometries of metal-biopolymer complexes. researchgate.net

Table 1: Comparison of Computational Methods for Metal-Hyaluronate Systems

Computational MethodLevel of TheoryApplicationKey FindingReference
Hartree-Fock (HF)Ab initioGeometry OptimizationProvides reasonable agreement with experimental data for Ca(II) and Cu(II) hyaluronate. nih.gov
B3LYPDFTGeometry OptimizationDoes not properly reproduce experimental data for Ca(II) and Cu(II) hyaluronate. nih.govresearchgate.net
M06DFTGeometry OptimizationShows good agreement with experimental data for both Ca(II) and Cu(II) hyaluronate. nih.gov

Computational simulations reveal significant differences in the coordination environments of Ca²⁺ and Cu²⁺ when bound to hyaluronate. nih.gov

For calcium(II) hyaluronate , X-ray diffraction data, confirmed by molecular modeling, indicates a coordination number of 8. nih.gov The larger ionic radius of Ca²⁺ favors higher coordination numbers like 6 and 8. nih.gov

In contrast, the smaller copper(II) ion typically prefers coordination numbers of 4 or 6. nih.gov Its d⁹ electronic configuration makes it susceptible to Jahn-Teller distortion in a cubic symmetry environment, which profoundly affects its stereochemistry. nih.gov In the Cu(II) hyaluronate complex, computational results confirm a coordination geometry where four oxygen atoms (two from water molecules and two from carboxylate groups of GCU residues) are in an equatorial plane. nih.gov Two additional oxygen atoms from water molecules occupy the axial positions. nih.gov A key finding from these simulations is that the N-acetyl group of the N-acetyl-d-glucosamine (NAG) residue does not participate in the coordination bonding to either Ca²⁺ or Cu²⁺. nih.govresearchgate.net

Table 2: Coordination Details for Ca(II) and Cu(II) in Hyaluronate Complexes

Metal IonPreferred Coordination NumberDetermined Coordination in HyaluronateLigating AtomsKey Structural FeatureReference
Calcium(II)6, 88Oxygen atoms from carboxylate groups and waterLarger ionic size dictates a higher coordination number. nih.gov
Copper(II)4, 66 (distorted octahedral)Oxygen atoms from carboxylate groups and waterSubject to Jahn-Teller distortion; N-acetyl group does not coordinate. nih.gov

A crucial aspect of computational studies is the validation of simulation results against experimental data. nih.gov For metal complexes, X-ray Absorption Spectroscopy (XAS), which includes Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES), provides detailed information about the local atomic structure around the absorbing metal atom. chemrxiv.orgspringernature.comosti.gov

In the study of calcium and copper hyaluronates, the materials synthesized are often amorphous, making traditional X-ray diffraction analysis difficult. nih.gov Therefore, techniques like EXAFS for the copper complex and X-ray diffraction for the more ordered calcium salt have been essential. nih.govoup.com Computational models, particularly those using the M06 functional within a QM/MM framework, have shown good agreement with these experimental results. nih.gov For example, the simulated distances between the central metal ion and the surrounding ligand atoms closely matched the distances determined by EXAFS and X-ray experiments, confirming the predicted coordination geometries. nih.gov This correlation between computational and experimental data provides a high degree of confidence in the proposed structural models. chemrxiv.org

Calcium(II) and Copper(II) Ion Binding to Hyaluronate Molecule

Electronic Structure and Reactivity Studies

The electronic structure of an element dictates its chemical reactivity. vaia.com For calcium and copper, their electron configurations explain their differing properties. Calcium, an alkaline earth metal, has an electron configuration of [Ar] 4s². vaia.com It readily loses its two valence electrons to form a stable Ca²⁺ ion, making it quite reactive. vaia.comontosight.ai

Copper, a transition metal, has an electron configuration of [Ar] 3d¹⁰ 4s¹. vaia.com The stability of the filled 3d orbital makes removing the second electron (to form Cu²⁺) more difficult compared to calcium's ionization process. vaia.com This contributes to copper's lower reactivity. vaia.com

Computational studies, particularly those using DFT, can probe the electronic structure of more complex calcium-copper systems. For example, in studies of calcium apatites, the isomorphic substitution of calcium by 3d metals like copper leads to the appearance of 3d electronic states within the crystal's bandgap. aip.org This alteration of the electronic structure, specifically a narrowing of the energy gap, is a direct consequence of introducing the copper atoms. aip.org Similarly, in pyrovanadate materials designed for Ca-ion batteries, creating a copper/zinc solid-solution phase enhances electronic conductivity, which is a key factor for improved electrochemical performance. oup.com These computational insights into the electronic structure are vital for designing materials with specific catalytic or electronic properties. researchgate.net

Computational Analysis of Optical Properties in Photocatalytic Systems

Computational analysis plays a vital role in elucidating the electronic structure and optical properties of calcium-copper-based materials, particularly for applications in photocatalysis. One of the most studied compounds in this regard is Calcium Copper Titanate (CaCu3Ti4O12 or CCTO).

Research into the photocatalytic potential of CCTO has been significantly advanced by electronic structure calculations. acs.org Using methods like LSDA+U (Local Spin Density Approximation + Hubbard U), which account for electron correlation on the copper sites, scientists have been able to explain the material's notable absorption of visible light. acs.org These calculations reveal that CCTO's electronic structure allows for charge transfer between the distinct copper (Cu²⁺) and titanium (Ti⁴⁺) sites within its crystal lattice. acs.org

Theoretical models show that CCTO has two main electronic transitions in the visible region. acs.org

A higher energy direct transition of 2.21 eV is attributed to the excitation of an electron from a hybridized valence band, composed of copper 3d and oxygen 2p orbitals, to the conduction band, which is primarily made of titanium 3d orbitals. The calculated value for this transition is in excellent agreement at 2.20 eV. acs.org

A lower energy indirect transition of 1.39 eV is explained as a transition from the same valence band to a localized, unoccupied copper 3d band that lies within the larger band gap. The calculated value for this indirect transition is 1.52 eV. acs.org

These computational findings are critical as they confirm that the material can generate electron-hole pairs upon absorbing visible light, a key requirement for a photocatalyst. The charge transfer between the copper and titanium sublattices is a strategy to confer visible light absorption, making materials like CCTO candidates for driving photocatalytic reactions, such as the degradation of pollutants. acs.org For instance, experiments have confirmed that CCTO is required for the photo-oxidation of methyl orange under visible light irradiation. acs.org

Table 1: Experimental and Calculated Electronic Transitions in CaCu3Ti4O12

Transition Type Experimental Energy (eV) Calculated Energy (eV) Description
Direct 2.21 2.20 From Cu 3d-O 2p hybridized valence band to Ti 3d conduction band. acs.org

Theoretical Explanations for Colossal Permittivity in CaCu3Ti4O12

Calcium Copper Titanate (CaCu3Ti4O12, CCTO) is renowned for its colossal permittivity (CP), where its dielectric constant can exceed 10,000. mdpi.comresearchgate.net Theoretical models have been essential in explaining this unusual electrical property. The most widely accepted theoretical explanation is the Internal Barrier Layer Capacitor (IBLC) model. researchgate.netmdpi.comx-mol.net

The IBLC model posits that CCTO ceramics have an electrically heterogeneous microstructure. mdpi.com This structure consists of:

Semiconducting Grains: The interior of the CCTO crystal grains is moderately conductive.

Insulating Grain Boundaries: The boundaries between these grains are highly resistive or insulating.

According to this model, when an external electric field is applied, charge carriers (like electrons) move relatively freely within the semiconducting grains but are blocked at the insulating grain boundaries. mdpi.com This leads to a massive buildup of charge at these internal boundaries, creating a vast number of microscopic capacitors within the material. The collective effect of these micro-capacitors results in the observed colossal permittivity. mdpi.com Impedance spectroscopy measurements have confirmed this electrically heterogeneous structure. mdpi.com

While the IBLC model provides the foundational explanation, further computational studies, including Density Functional Theory (DFT), have refined this understanding. These studies investigate the role of local defects within the grains. x-mol.net For example, computer simulations on CCTO co-doped with aluminum (Al³⁺) and antimony (Sb⁵⁺) showed that oxygen vacancies can induce the formation of Cu⁺ and Ti³⁺ ions. x-mol.net The presence of these different oxidation states facilitates electron hopping, contributing to the conductivity of the grains, which is a cornerstone of the IBLC model. x-mol.net

Theoretical calculations also help explain how doping can modify the dielectric properties. Co-substitution with elements like Aluminum (Al³⁺) and Niobium (Nb⁵⁺) has been theoretically and experimentally shown to improve the dielectric response by enhancing the electrical properties of the grain boundaries. mdpi.commdpi.com

Table 2: Effect of Doping on Dielectric Properties of CCTO Ceramics (at 1 kHz, 300 K)

Dopant Dielectric Permittivity (ε') Dielectric Loss (tanδ) Reference
None (Pure CCTO) > 10³ > 0.05 mdpi.com
(Al³⁺, Nb⁵⁺) ~2.9 - 4.1 x 10⁴ ~0.045 - 0.058 mdpi.commdpi.com

Modeling of Oxygen Activation in Biomimetic Systems

Computational modeling is a powerful tool for understanding complex biochemical processes, such as the activation of molecular oxygen (O₂) by metalloenzymes. In bioinorganic chemistry, researchers design synthetic molecules that mimic the active sites of these enzymes to study their function. rwth-aachen.de Coupled dinuclear copper oxygen cores (Cu₂O₂) are vital in type III copper proteins like hemocyanin and tyrosinase for O₂ transport and oxidation. osti.govnih.gov Modeling these systems provides insight into how O₂ is activated.

A significant breakthrough in modeling these systems involves the role of the redox-inactive Ca²⁺ ion. Theoretical and experimental studies have demonstrated that the calcium ion can mediate the reversible structural conversion of a dicopper peroxo core. osti.govumich.edu Specifically, a μ-1,2-trans peroxido dicopper core (ᵗP), where the two copper atoms are on opposite sides of the peroxo (O₂²⁻) bridge, can be converted into a μ-1,2-cis peroxido dicopper core (ᶜP), where they are on the same side. osti.govnih.gov

This interconversion is a critical process, as cis-peroxido dicopper cores have been proposed as key structures in the initial stages of O₂ binding in enzymes. nih.govumich.edu The process is mediated by the reversible binding of a Ca²⁺ ion to the Cu₂O₂ core. umich.edu This finding is remarkable because it highlights that metal-ion binding events, even with non-redox active ions, can stabilize novel reactive fragments and control O₂ activation in these biomimetic systems. osti.govnih.gov

Combined synthetic, spectroscopic, and theoretical studies have been employed to detail this reversible isomerization. umich.edu These computational models help to understand the electronic and structural changes that occur during the Ca²⁺ binding and subsequent core rearrangement, providing a deeper understanding of the factors that govern the reactivity of these important biological and synthetic copper-oxygen species. umich.edursc.org

Advanced Computational Methodologies in Material Science

The study of calcium-copper systems, from ceramics to biomimetic complexes, heavily relies on a suite of advanced computational methodologies. These tools allow scientists to predict material properties, understand complex mechanisms, and accelerate the discovery of new materials before they are synthesized in a lab. nanografi.com

Density Functional Theory (DFT) is a cornerstone of computational materials science. esa.int It is a quantum-mechanical method used to calculate the electronic structure of materials. esa.int As seen in the investigations of CCTO and biomimetic copper complexes, DFT is used to determine ground-state properties, analyze defects, calculate reaction energy profiles, and explain spectroscopic data. acs.orgx-mol.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of materials in excited states. This is particularly crucial for analyzing optical properties, as it allows for the calculation of absorption spectra and the characterization of electronic transitions, which is fundamental for designing photocatalysts and other optoelectronic materials. mdpi.comrsc.org

Multiscale Modeling integrates different computational methods to study materials across various length and time scales. nanografi.com This allows for a comprehensive understanding of how atomic-level properties (calculated with DFT) influence the macroscopic behavior of a material (simulated with methods like Finite Element Analysis). nanografi.combcmaterials.net

Machine Learning and Generative Models represent a newer frontier. These data-driven approaches leverage large datasets from experiments and computations to predict material properties with high accuracy and low computational cost. nanografi.com Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can even propose novel materials or molecular structures with desired properties, revolutionizing the process of materials discovery and design. acs.orgworldscientific.com

These advanced computational methodologies, often used in combination, provide a powerful framework for the rational design of calcium-copper materials with tailored functionalities for a wide range of applications. bcmaterials.net

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula / Description
Calcium Copper Titanate CaCu₃Ti₄O₁₂
Copper(I) Oxide Cu₂O
Copper(II) Oxide CuO
Titanium Dioxide TiO₂
Calcium Carbonate CaCO₃
μ-1,2-trans peroxido dicopper core A dicopper complex with a bridging peroxide ligand in a trans configuration.
μ-1,2-cis peroxido dicopper core A dicopper complex with a bridging peroxide ligand in a cis configuration.
Aluminum Ion Al³⁺
Niobium Ion Nb⁵⁺
Antimony Ion Sb⁵⁺
Methyl Orange C₁₄H₁₄N₃NaO₃S
Peroxide O₂²⁻
Calcium Ion Ca²⁺
Copper(I) Ion Cu⁺
Copper(II) Ion Cu²⁺
Titanium(III) Ion Ti³⁺

Advanced Characterization Methodologies for Calcium Copper Compounds

Structural and Morphological Characterization

X-ray Diffraction (XRD) and Raman Spectroscopy

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases within a material. researchpublish.com By directing an X-ray beam at a powdered sample and measuring the scattered intensity at various angles, a unique diffraction pattern is generated. researchpublish.comjkdhs.org This pattern serves as a fingerprint for the crystal structure, allowing for the identification of major crystalline components and the determination of lattice parameters. researchpublish.comisroset.org For instance, in the synthesis of calcium-copper phosphates, XRD is used to confirm the formation of the desired crystal structure and to study the effects of substituting calcium ions with copper ions. researchgate.net The technique has been successfully employed to identify various phases in calcium-copper compounds, including CaO, CuO, CaZrO3, CaCu2O3, and Ca2CuO3. uib.no Analysis of XRD patterns can also provide information on the crystallite size, which can be calculated using the Debye-Scherrer equation. mdpi.com

Raman Spectroscopy is a non-destructive analytical method that provides information about the molecular vibrations of a substance. researchgate.net It is particularly effective for identifying different mineralogical phases and polymorphs. imeko.org In the study of calcium-copper compounds, Raman spectroscopy can distinguish between different phases, such as those in the CaSO4–H2O system, by identifying their characteristic Raman bands. acs.org For example, the technique can identify cuprite (B1143424) (Cu2O) and different polymorphs of copper trihydroxychloride. imeko.org It has also been used to analyze Sr²⁺ modified CaSrxCu3-xTi4O12 ceramic powders, revealing a mixture of multiple phases. researchgate.net

TechniqueInformation ObtainedApplication Example in Calcium-Copper Compounds
X-ray Diffraction (XRD) Crystalline phase identification, lattice parameters, crystallite size. researchpublish.comjkdhs.orgisroset.orgConfirming the structure of synthesized Ca2−xCuxP2O7 and identifying phases like CaO, CuO, and Ca2CuO3. uib.noresearchgate.net
Raman Spectroscopy Molecular vibrations, phase identification, polymorph discrimination. researchgate.netimeko.orgIdentifying different mineralogical phases like cuprite and copper trihydroxychloride in corrosion products. imeko.org

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of materials at the nanoscale. vaccoat.com It provides high-resolution images that reveal details about particle shape, size, and distribution. nih.gov In the context of calcium-copper compounds, SEM is used to examine the morphology of synthesized powders and coatings. researchgate.netresearchgate.net For instance, SEM images of CuO-doped calcium silicate (B1173343) nanoparticles have shown rounded to sub-rounded grains. nih.gov The technique is also used to study the microstructure of alloys and the distribution of different phases. uib.noresearchgate.net

Atomic Force Microscopy (AFM) is an imaging tool that utilizes a nanometer-sized tip to scan a sample surface and generate topographic images with extremely high spatial resolution. mdpi.com It can be used to study both conducting and insulating materials. nist.gov AFM has been successfully applied to resolve the particle, domain, and even atomic structure of various materials, including calcium carbonate. nih.gov In the study of calcium-copper compounds, conductive AFM (C-AFM) has been used for local electrical characterization, providing evidence for insulating secondary phases within a semiconducting matrix in materials like CaCu3Ti4O12 (CCTO). researchgate.net

TechniqueInformation ObtainedApplication Example in Calcium-Copper Compounds
Scanning Electron Microscopy (SEM) Surface morphology, microstructure, particle shape and size. vaccoat.comnih.govExamining the rounded to sub-rounded grains of CuO-doped calcium silicate nanoparticles. nih.gov
Atomic Force Microscopy (AFM) Surface topography, particle and domain structure, local electrical properties. mdpi.comnih.govresearchgate.netLocal electrical characterization of CaCu3Ti4O12 (CCTO) to identify insulating secondary phases. researchgate.net

Transmission Electron Microscopy (TEM) and Electron Diffraction

Transmission Electron Microscopy (TEM) is a technique that transmits a beam of electrons through an ultra-thin specimen to create an image. creative-biostructure.com It allows for the visualization of the internal structure of materials at the atomic or molecular level. creative-biostructure.com TEM is used to analyze the particle size and morphology of nanoparticles, as demonstrated in the study of CuO-doped calcium silicate nanoparticles where it revealed rounded to sub-rounded grains smaller than 50 nm. nih.govresearchgate.net High-resolution TEM (HRTEM) can provide even more detailed information about the crystallinity and shape of particles. researchgate.net

Electron Diffraction is a technique often used in conjunction with TEM to determine the crystal structure of materials. jst.go.jp When an electron beam passes through a crystalline sample, the electrons are diffracted in a pattern that is characteristic of the crystal structure. This technique has been used to study corrosion products on copper, identifying the formation of cupric and cuprous oxide films. jst.go.jp Electron Backscattering Diffraction (EBSD), a technique performed in an SEM, can characterize the local crystallography of bulk materials and has been used to identify phases like cuprorivaite in pigments. csic.es

TechniqueInformation ObtainedApplication Example in Calcium-Copper Compounds
Transmission Electron Microscopy (TEM) Internal structure, particle size and morphology, crystallinity. nih.govcreative-biostructure.comresearchgate.netAnalyzing the nano-scale size of CuO-doped calcium silicate grains. nih.govresearchgate.net
Electron Diffraction Crystal structure, phase identification. jst.go.jpcsic.esIdentifying cupric and cuprous oxide films as corrosion products on copper. jst.go.jp

Electron Microscopy and Stress Measurement Techniques in Alloy Studies

In the study of calcium-copper alloys, electron microscopy techniques are crucial for understanding the microstructure and its influence on mechanical properties. jst.go.jp TEM, for example, is used to observe the microstructure and precipitation behavior in aged Cu-Ca alloys. jst.go.jp The distribution and size of intermetallic phases, such as Cu5Ca, can be characterized, which is directly related to the material's hardness and softening resistance. jst.go.jp

Stress measurement techniques are also vital in alloy studies. Residual stresses, which can significantly impact properties like stress relaxation, can be analyzed. jst.go.jp While the provided search results focus more on microstructural characterization through electron microscopy, it is noted that techniques exist to analyze residual stresses in polycrystalline materials, which is important for applications like connector terminals made from copper alloys. jst.go.jp Electron channelling contrast imaging (ECCI) in an SEM is a powerful method for observing crystal lattice defects like dislocations, which are related to stress. This technique has proven effective for materials with an average atomic number greater than approximately 20 (calcium). mpie.de

Technique/ConceptInformation ObtainedApplication Example in Calcium-Copper Alloys
Transmission Electron Microscopy (TEM) Microstructure, precipitate size and distribution. jst.go.jpObserving the Cu5Ca intermetallic phase in aged Cu-Ca alloys. jst.go.jp
Electron Channelling Contrast Imaging (ECCI) Crystal lattice defects (e.g., dislocations). mpie.deApplicable to studying defects in calcium-containing alloys. mpie.de

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques provide information about the chemical bonding, functional groups, and thermal stability of calcium-copper compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. scispace.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides information about the chemical bonds and functional groups present in a material. scispace.com In the study of calcium-copper compounds, FTIR is used to identify characteristic vibrational bands. For example, in calcium copper pyrophosphates (Ca2−xCuxP2O7), FTIR spectra help in understanding the structural changes as copper substitutes calcium. researchgate.net Similarly, for calcium copper titanate (CCTO), FTIR spectra can identify characteristic absorption peaks, such as the Ti-O-Ti stretching frequency. researchgate.net The technique is also valuable for studying the coordination structures of Ca2+ ions bound to peptides. nih.gov

TechniqueInformation ObtainedApplication Example in Calcium-Copper Compounds
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonds, functional groups, molecular structure. scispace.comnih.govIdentifying Ti-O-Ti stretching in calcium copper titanate and studying coordination in calcium-binding peptides. researchgate.netnih.gov

UV-Visible (UV-VIS) and Electron Paramagnetic Resonance (EPR) Spectroscopy

UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for investigating the electronic structure and local environment of metal ions in calcium-copper compounds.

UV-Visible Spectroscopy probes electronic transitions, typically ligand-to-metal charge transfer bands, which can be monitored to follow the course of reactions involving copper ions. For instance, the binding of Cu(II) ions with ligands like EDTA can be tracked by observing changes in the UV region of the spectrum. nih.gov In studies of copper(II) complexes, UV-Vis spectra provide key information on the coordination environment. For example, the interaction of copper(II) with cyclosporin (B1163) A in methanol (B129727) has been investigated using this technique to detect complex formation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly sensitive to paramagnetic species, such as the Cu(II) ion. It provides detailed information about the oxidation state and the local coordination geometry of the copper centers. researchgate.net EPR has been used to confirm the presence of monomeric copper(II) complexes in basic solutions. nih.gov In the study of complex dicopper(II) compounds, the simulation of weakly dipole-dipole coupled EPR spectra, combined with force field calculations, can elucidate the solution structure. acs.org The technique is also invaluable for quantitating the speciation of different copper complexes in frozen solutions, which is critical for kinetic studies of reactions involving calcium- and copper-containing species. nih.gov For solid samples of polynuclear copper complexes, EPR spectra can reveal exchange interactions through the observation of broadened isotropic or anisotropic signals. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 2-10 nm of a material's surface. researchgate.netbris.ac.uk

In the context of calcium-copper compounds, XPS is crucial for understanding surface chemistry, which often governs the material's performance and stability. For example, XPS analysis of calcium phosphate (B84403) (CP) nanoparticles has been used to determine the Ca/P atomic ratio at the surface, revealing deviations from the stoichiometric ratio. rsc.org It can also distinguish between different chemical histories of the material by detecting shifts in the binding energies of the core level electrons (e.g., Ca 2p, P 2p, O 1s). rsc.org

For copper-based materials, XPS can identify the oxidation states of copper (e.g., Cu(I), Cu(II)) on the surface, which is critical for applications like biocidal films. kratos.com Sputter depth profiling combined with XPS allows for the characterization of the depth distribution of elements within a thin film. kratos.com Analysis of nanocomplexes, such as those involving calcium ions, can confirm the formation of the complex and provide information on the surface composition and chemical bonding. acs.org For instance, in Ca²⁺-siRNA nanocomplexes, XPS reveals signals from Ca and other elements, and shifts in binding energies upon the addition of other components confirm the formation of ternary complexes. acs.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.neth-and-m-analytical.com This technique is essential for determining the thermal stability, decomposition pathways, and purity of calcium-copper compounds. redthermo.com

TGA can identify and quantify processes such as dehydration, decomposition, and oxidation. h-and-m-analytical.cominstrument-specialists.com For example, the TGA curve for calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O) shows distinct mass loss steps corresponding to the loss of water, carbon monoxide, and carbon dioxide at specific temperature ranges. h-and-m-analytical.com

In the study of composite materials like Calcium Copper Titanate (CCTO)/Barium Titanate (BT), TGA can reveal weight changes associated with processes like moisture loss and oxidation. electroactmater.com An increase in sample weight at higher temperatures can be attributed to oxidation, potentially originating from the formation of oxygen vacancies during processing steps like milling. electroactmater.com The decomposition of precursors used in the synthesis of materials like Egyptian blue (CaCu(Si₄O₁₀)) can also be studied. For instance, the decomposition of calcium carbonate in a reaction mixture can be monitored by the associated mass loss. core.ac.uk

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. longdom.orgslideshare.net DTA is highly sensitive to thermal events and is widely used to study phase transitions, such as melting, crystallization, and glass transitions, as well as chemical reactions. longdom.orgfilab.fr

The DTA curve plots this temperature difference (ΔT) against temperature, showing peaks that correspond to endothermic (heat-absorbing) or exothermic (heat-releasing) processes. instrument-specialists.comslideshare.net This information is crucial for understanding the thermal behavior and stability of materials. longdom.org

In the investigation of calcium-copper compounds, DTA is used to identify phase transformations. For example, in the mechanical alloying of nanocrystalline calcium-copper-titanate (CCTO), DTA can confirm the formation of an amorphous phase by detecting the characteristic glass transition and crystallization peaks in the thermal profiles. bilkent.edu.tr For pigments like Egyptian blue (CaCu(Si₄O₁₀)), DTA can determine its stability range and decomposition temperature. core.ac.uk The technique is also applied to study the behavior of materials like cements, ceramics, and polymers during thermal processing. filab.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P MAS NMR, 1H/13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the atomic-level structure, dynamics, and chemical environment of nuclei. While ¹H and ¹³C NMR are standard for organic molecules, the study of inorganic calcium-copper compounds often requires the observation of other nuclei and specialized techniques. nih.gov

The direct detection of metal ions in biological and inorganic systems via NMR can be challenging due to factors like low natural abundance, low gyromagnetic ratios, and quadrupolar moments for nuclei like ⁴³Ca, ⁶³Cu, and ⁶⁵Cu. nih.gov The quadrupolar nature of these nuclei often leads to significantly broadened spectral lines. nih.govpascal-man.com

Despite these challenges, advanced NMR methods are employed. For instance, ¹H NMR spectroscopy using a chelating agent like EDTA can be used to identify and quantify divalent metal cations, including Ca²⁺, by observing the unique signal shifts after complexation. researchgate.net For solid samples, Magic Angle Spinning (MAS) NMR is crucial. Solid-state ⁶³Cu and ⁶⁵Cu NMR spectroscopy has been applied to study copper(I) complexes. pascal-man.com

Recent advancements, such as ⁴³Ca MAS Dynamic Nuclear Polarization (DNP) NMR of frozen solutions, have shown promise in significantly enhancing the sensitivity of ⁴³Ca NMR. acs.org This allows for the investigation of calcium ion complexation with various ligands and enables the recording of two-dimensional ¹H-⁴³Ca correlation spectra, which highlight specific Ca²⁺-ligand interactions. acs.org

Electrical and Magnetic Characterization

The electrical and magnetic properties of calcium-copper compounds are critical for their potential applications in electronic devices.

Dielectric Spectroscopy and Impedance Analysis for Dielectric Materials

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a fundamental tool for characterizing materials like Calcium Copper Titanate (CaCu₃Ti₄O₁₂, CCTO), which is known for its remarkably high dielectric constant. openaccessjournals.comnih.gov Impedance analysis, often performed in conjunction with dielectric spectroscopy, helps to separate and understand the electrical contributions from different parts of the material, such as the grains and grain boundaries. nih.govresearchgate.net

CCTO ceramics exhibit a giant dielectric constant, which can be in the range of 10,000 for polycrystalline materials and up to 100,000 for single crystals. ripublication.com This high dielectric constant is generally stable over a wide range of temperatures (100 to 600 K) and frequencies. ripublication.comlettersonmaterials.com However, the dielectric properties are highly sensitive to processing conditions, such as sintering temperature and doping. ripublication.comijsr.net

Research Findings:

Frequency Dependence: The dielectric constant of CCTO typically shows a decrease with increasing frequency, a behavior attributed to interfacial polarization at the grain boundaries. ripublication.comchula.ac.th At low frequencies, the dielectric constant can be very high, while the dielectric loss also tends to be higher. ripublication.comchula.ac.th

Temperature Dependence: The dielectric constant of CCTO generally increases with increasing temperature. nih.govripublication.com

Effect of Synthesis and Sintering: The dielectric properties of CCTO are strongly influenced by the synthesis method and sintering temperature. ijsr.netchula.ac.th For example, samples sintered at higher temperatures (e.g., 1140°C) can exhibit a higher dielectric constant but also a higher dielectric loss compared to those sintered at lower temperatures (e.g., 1090°C). ijsr.net

Impedance Analysis: Complex impedance spectroscopy is used to analyze the electrical heterogeneity of CCTO, which is often described by the internal barrier layer capacitance (IBLC) model. nih.gov This model attributes the giant dielectric response to semiconducting grains and insulating grain boundaries. tandfonline.com Nyquist plots (Z' vs. Z'') can be used to determine the resistance of the grains and grain boundaries. nih.gov

Doping Effects: Doping CCTO with other elements can significantly modify its dielectric properties. For instance, doping with Li₂CO₃ has been shown to suppress the dielectric loss by increasing the grain boundary resistance. scientific.net Co-doping with elements like Sr, Zn, and Sn can also lead to an increased dielectric constant, decreased dielectric loss, and a significant increase in grain boundary resistance. nih.gov

Interactive Data Tables

Below are tables summarizing the dielectric properties of various CCTO ceramics under different conditions, as reported in the literature.

Table 1: Dielectric Properties of CCTO at Room Temperature

Sample DescriptionFrequencyDielectric Constant (ε')Dielectric Loss (tan δ)Source
CCTO sintered at 1090°C100 Hz~10,000~0.3 ijsr.net
CCTO sintered at 1140°C100 Hz>100,000~1 ijsr.net
0.5 wt% Li₂CO₃-doped CCTO1 kHz~100,0000.06 scientific.net
Sr, Zn, Sn co-doped CCTO (x=y=z=0.075)1 kHz17,0000.024 nih.gov

Table 2: Effect of Annealing Temperature on Dielectric Constant of CCTO

Annealing Temperature (°C)FrequencyDielectric Constant (ε')Dielectric Loss (tan δ)Source
950Low FrequencyHigherLower chula.ac.th
1050Low FrequencyLowerHigher chula.ac.th

Four-Probe Resistivity and Hall Measurements for Superconducting Films

The four-probe method is a standard and highly accurate technique for measuring the electrical resistivity of materials, including superconducting thin films containing calcium and copper. inflibnet.ac.infour-point-probes.com Its primary advantage is the elimination of contact and spreading resistances, which can be significant sources of error in conventional two-probe measurements. inflibnet.ac.iniitr.ac.in The setup consists of four equally spaced, co-linear probes. A constant current (I) is passed through the outer two probes, while the voltage drop (V) is measured across the inner two probes, which have a high input impedance to draw negligible current. four-point-probes.comiitr.ac.in This configuration ensures that the measured voltage is solely due to the bulk resistance of the material between the inner probes. iitr.ac.in

For superconducting films, temperature-dependent resistivity measurements are crucial for determining the critical transition temperature (Tc), the temperature at which the material loses all electrical resistance. In studies of calcium strontium bismuth copper oxide (Ca-Sr-Bi-Cu-O) films, four-probe measurements revealed metallic behavior (resistance decreases with temperature) above the transition, followed by a sharp drop to zero resistance. These films achieved zero resistance in the range of 78-83 K. aip.org Some samples also showed a small but noticeable change in the slope of resistance around 110-120 K, suggesting the presence of a minor component with a higher Tc. aip.org Similarly, thin films of (Cu,C)Ba2Ca2Cu3O9+δ have been characterized, showing a sharp superconducting transition with a zero-resistance Tc reaching 99.7 K. arxiv.org

Hall effect measurements complement resistivity data by providing information about the type (electron or hole) and density of charge carriers. unizg.hr In this technique, a magnetic field is applied perpendicular to the direction of current flow, and the resulting transverse Hall voltage is measured. For superconducting compounds like Bi2Sr2CaCu2O8, the Hall coefficient was found to be strongly dependent on temperature and showed a significant anomalous increase as the material approached its superconducting state. aps.org This behavior contrasts with non-superconducting but metallic related compounds, which exhibit a much smaller and weakly temperature-dependent Hall effect. aps.org The Hall effect has been shown to be a very sensitive indicator for traces of superconductivity, sometimes detecting deviations from linear behavior at temperatures higher than the Tc observed in resistivity measurements. aip.org

Studies on the Sr14-xCaxCu24O41 system demonstrate the power of these techniques in understanding the effects of elemental substitution. For calcium doping levels below x=11.5, the material shows typical semiconducting behavior. unizg.hr However, at x=11.5, the resistivity and Hall coefficient behavior become qualitatively similar to that of high-temperature copper-oxide superconductors, indicating a significant change in the electronic properties induced by calcium substitution. unizg.hr In another example, doping copper (I) oxide with a 4 wt% calcium admixture was found to increase the charge carrier concentration from 2.99 × 10¹⁶ cm⁻³ to 8.48 × 10¹⁶ cm⁻³. mdpi.com

Interactive Data Table: Resistivity and Hall Effect Findings for Calcium-Copper Superconducting Films

Compound SystemMeasurement TechniqueKey FindingsReference
Ca-Sr-Bi-Cu OxidesFour-Probe ResistivityZero resistance achieved at ~80 K; evidence of a higher Tc component near 108-120 K. aip.orgaip.org aip.orgaip.org
(Cu,C)Ba2Ca2Cu3O9+δFour-Probe ResistivityZero-resistance transition temperature (Tc,zero) of 99.7 K; sharp transition. arxiv.org arxiv.org
Bi2Sr2CaCu2O8Hall EffectStrongly temperature-dependent Hall coefficient; indicates electron hopping transport between layers. aps.org aps.org
Sr14-xCaxCu24O41Resistivity & Hall EffectTransition from semiconducting to metallic/superconducting-like behavior with increased Ca doping (at x=11.5). unizg.hr unizg.hr
Ca-doped Cu2OHall EffectCarrier concentration increased from 2.99 × 10¹⁶ cm⁻³ to 8.48 × 10¹⁶ cm⁻³ with 4 wt% Ca doping. mdpi.com mdpi.com

Magnetization Measurements for Superconductors

Magnetization measurements are a fundamental tool for probing the intrinsic properties of superconducting materials containing calcium and copper. Unlike resistivity, which can be affected by filamentary superconductivity, magnetization measurements can confirm bulk superconductivity through the observation of the Meissner effect—the expulsion of magnetic flux from the material's interior when cooled below its critical temperature in a magnetic field. aps.org DC magnetization measurements on Tl-Ca-Ba-Cu-O superconductors, for instance, showed an onset of superconductivity as high as 118 K, with complete diamagnetic flux exclusion (a hallmark of the Meissner effect) observed at 10 K. aps.org

The superconducting transition temperature (Tc) is typically determined from the onset of the diamagnetic signal in temperature-dependent magnetization curves, measured in both zero-field-cooled (ZFC) and field-cooled (FC) modes. nih.gov For example, in (Cu,C)Ba2Ca3Cu4O11+δ [(Cu,C)-1234], a sharp transition was observed around 116 K. nih.gov

A critical characteristic for practical applications is the critical current density (Jc), which represents the maximum current a superconductor can carry without resistance. Jc can be estimated from magnetization hysteresis loops (MHLs) using the Bean critical-state model. nih.gov This model relates the width of the hysteresis loop (ΔM) to the critical current density. nih.gov For polycrystalline (Cu,C)-1234 samples, Jc was calculated from MHLs. nih.gov In single crystals of a related compound, (Cu,C)Ba2Ca3Cu4O11+δ, the Jc at 77 K and 1.5 T was determined to be approximately 6.4×10⁴ A/cm². arxiv.org For thin films of (Cu,C)Ba2Ca2Cu3O9+δ, the calculated Jc at 77 K in zero field was even higher, at about 6 × 10⁵ A/cm². arxiv.org

Magnetization measurements are also essential for determining the irreversibility line, Hirr(T), on the magnetic field-temperature phase diagram. This line separates the region where the superconductor can carry a lossless current from a region where flux motion causes dissipation. nih.gov A high irreversibility line is crucial for high-field applications at elevated temperatures, such as those in the liquid nitrogen range (around 77 K). nih.gov The (Cu,C)-1234 system is notable for exhibiting an extremely high irreversibility field, suggesting great potential for practical applications. nih.gov Similarly, single crystals of (Cu,C)Ba2Ca3Cu4O11+δ showed an irreversibility field of about 8 T at 77 K. arxiv.org Detailed studies of MHLs in materials like HgBa2Ca2Cu3O8 have revealed complex behaviors, including multiple magnetization peaks, which provide deep insights into the physics of vortex pinning and dynamics in these type-II superconductors. arxiv.org

Interactive Data Table: Superconducting Properties from Magnetization Measurements

Compound SystemTc (K)Critical Current Density (Jc)Irreversibility Field (Hirr)Reference
Tl-Ca-Ba-Cu-O~118Not specifiedNot specified aps.org
(Cu,C)Ba2Ca3Cu4O11+δ~116High (inferred)Extremely high, promising for applications >77 K. nih.gov nih.gov
(Cu,C)Ba2Ca3Cu4O11+δ (single crystal)~111~6.4 × 10⁴ A/cm² (at 77 K, 1.5 T)~8 T (at 77 K) arxiv.org
(Cu,C)Ba2Ca2Cu3O9+δ (thin film)~99.7~6 × 10⁵ A/cm² (at 77 K, 0 T)Irreversibility line determined arxiv.org
Bi2Sr2CaCu2O8Not specifiedStudied via MHLsUniversal relation for M-H curves observed. iaea.org iaea.org
HgBa2Ca2Cu3O8 (single crystal)~133Studied via MHLsThree distinct magnetization peaks observed. arxiv.org arxiv.org

Emerging Research Directions and Future Perspectives on Calcium Copper Systems

Innovations in Synthesis and Processing for Enhanced Material Properties

The synthesis and processing of calcium-copper-containing materials, particularly the ceramic compound Calcium Copper Titanate (CaCu₃Ti₄O₁₂ or CCTO), are critical determinants of their final properties and performance. nih.gov Traditional solid-state reaction methods, while straightforward, often require high temperatures and long processing times, which can lead to inhomogeneities and undesirable secondary phases like TiO₂ and CuO. researchgate.netmdpi.com To overcome these limitations, researchers are actively developing advanced synthesis routes to produce high-purity, nanostructured CCTO powders with controlled morphology and enhanced dielectric properties. core.ac.ukresearchgate.net

Modern synthesis techniques such as sol-gel, microwave-assisted synthesis, molten salt synthesis, and combustion methods offer significant advantages. nih.gov For instance, the molten salt method facilitates an enhanced diffusion rate of reacting ions, thereby lowering the required calcination temperature. nih.govmdpi.com Microwave synthesis has been shown to produce single-phase CCTO in a fraction of the time required by conventional heating, resulting in materials with larger grains and significantly higher dielectric constants. nih.gov These innovative approaches allow for precise control over particle size, crystallinity, and microstructure, which are crucial for optimizing the electrical and optical properties of the final ceramic products. nih.govcore.ac.uk Furthermore, advanced sintering techniques like Spark Plasma Sintering (SPS) and microwave sintering are being employed to produce dense ceramics with fine grain sizes, further enhancing their dielectric performance. nih.govmdpi.com

Table 1: Comparison of Modern Synthesis Techniques for Calcium Copper Titanate (CCTO)

Synthesis Method Key Advantages Typical Particle Size Resultant Dielectric Constant (ε') Reference
Microwave Synthesis Rapid processing (e.g., 2 hours vs. 24 hours conventional), large grain formation. Nanoscale (e.g., 50-70 nm) High (e.g., ~21,400 at 1 kHz) nih.gov
Molten Salt Synthesis Lower calcination temperature, enhanced diffusion of reacting ions. ~150 nm - nih.gov
Microwave Flash Combustion Produces nanopowder, improved dielectric properties after calcination. 50-70 nm ~20,000 at 100 Hz nih.gov
Sol-Gel Method Produces nano-ultrafine powders, good homogeneity. Nanoscale > 10,000 at room temperature researchgate.net
Solid-State Reaction Simple, straightforward process. Micron-scale Variable, can be lower due to impurities researchgate.net

Development of Two-Dimensional Superconductors and Confined Superconductivity

The family of cuprate (B13416276) superconductors, which are layered materials composed of copper-oxide (CuO₂) planes, represents a significant area of research in condensed matter physics. sci-hub.seopastpublishers.com These materials exhibit high-temperature superconductivity, a phenomenon where electrical resistance vanishes at temperatures significantly higher than conventional superconductors. sci-hub.seopastpublishers.com The superconducting properties are intrinsically linked to their two-dimensional (2D) structure, where charge carriers are confined to the CuO₂ planes. sci-hub.se

Prominent examples include bismuth strontium calcium copper oxide (BSCCO) and yttrium barium copper oxide (YBCO). opastpublishers.com Research has focused on understanding the mechanism of high-T_c superconductivity in these materials, which is believed to be unconventional and not fully explained by the standard Bardeen-Cooper-Schrieffer (BCS) theory. researchgate.net Recent studies are exploring the potential for even higher, possibly room-temperature, superconductivity in 2D domains and at interfaces within newly synthesized Bi/Pb-based ceramic cuprates. arxiv.org These investigations suggest that remnant 2D superconductivity can persist at temperatures well above the bulk transition temperature, opening up exciting possibilities for future technologies. arxiv.org The development of advanced fabrication techniques to create ultrathin films and heterostructures allows for the precise tuning of electronic properties and the exploration of superconductivity in the ultimate 2D limit. sci-hub.seresearchgate.net

Table 2: Properties of Selected Calcium-Copper Containing Superconductors

Material Family Example Compound Crystal Structure Maximum Transition Temperature (T_c) Key Features Reference
BSCCO Bi₂Sr₂CaCu₂O₈ Layered Perovskite ~95 K Two-dimensional electronic structure, high T_c. opastpublishers.com
YBCO YBa₂Cu₃O₇ Layered Perovskite ~92 K High T_c, well-studied cuprate superconductor. opastpublishers.com
Bi/Pb-based Cuprates Bi₁.₇Pb₀.₃Sr₂Caₙ₋₁CuₙO_y Layered Perovskite Bulk T_c up to ~140 K, with signatures of room-temperature superconductivity in 2D domains. Potential for room-temperature superconductivity in 2D domains. arxiv.org

Exploration of Multifunctional Devices Based on Calcium Copper Titanate Materials

Calcium Copper Titanate (CCTO) is renowned for its colossal dielectric constant, which makes it a highly attractive material for a variety of electronic applications. aip.org This property allows for the miniaturization of passive electronic components, particularly capacitors, enabling higher energy storage in smaller volumes. aip.org Research is actively exploring the integration of CCTO thin films into multifunctional devices, leveraging not only its dielectric properties but also its unique electrical transport characteristics. aip.orgresearchgate.net

Studies have demonstrated that CCTO thin films can exhibit resistive switching behavior, making them candidates for non-volatile resistance random access memories (RRAM). aip.org Furthermore, rectifying current-voltage characteristics have been observed, suggesting potential applications in Schottky diodes. aip.org The electrical properties of CCTO can be tailored by the synthesis route and the choice of electrode materials, leading to either n-type or p-type conductivity. This versatility opens the door to creating a range of electronic components. Additionally, the material shows promise for gas sensor applications, further broadening its technological relevance. aip.org The development of CCTO-based composites, such as dispersing CCTO nanoparticles in a polymer matrix, is also being investigated to create flexible materials with high dielectric permittivity for embedded device applications. researchgate.net

Advancements in Energy Storage and Conversion Technologies

The search for next-generation energy storage solutions beyond lithium-ion batteries has intensified due to concerns about the cost and abundance of lithium. aip.orgacs.org Calcium-based batteries have emerged as a promising alternative, owing to the natural abundance of calcium and its ability to exchange two electrons per ion, which theoretically doubles the charge capacity. aip.org However, the development of practical calcium batteries has been hampered by challenges, including the lack of suitable electrode materials and electrolytes that can support reversible calcium plating and stripping. youtube.comzmescience.com

Recent breakthroughs are beginning to overcome these hurdles. CCTO itself is being investigated for its potential role in energy storage and conversion, for instance as a photoelectrode in zinc-air batteries to enhance the oxygen reduction and evolution reactions (ORR/OER). nih.gov This highlights the versatility of calcium-copper compounds in various electrochemical systems.

A critical area of research is the design and synthesis of high-performance cathode materials for calcium batteries. aip.org While materials analogous to those used in lithium-ion batteries have been explored, they have shown limited success. youtube.com A significant advancement has been the identification of copper sulfide (B99878) (CuS) as an effective cathode material for rechargeable calcium metal batteries. researchgate.netdntb.gov.ua

When paired with a suitable electrolyte, a CuS cathode has demonstrated remarkable performance, including a long cycle life of over 500 cycles with high capacity retention. researchgate.net The energy storage mechanism involves a conversion reaction where Ca²⁺ ions react with the CuS nanoparticles. researchgate.net This research demonstrates the feasibility of long-term operation of calcium metal batteries and opens up new avenues for exploring other metal sulfides and conversion-type cathodes. researchgate.netdntb.gov.ua Computational studies are also being employed to screen for other promising anode materials, with predictions suggesting that metalloids and other transition metals could serve as inexpensive and effective alternatives. researchgate.net

Table 3: Performance of a Calcium-Copper Sulfide (Ca-CuS) Battery

Parameter Value Conditions Reference
Cathode Material Copper Sulfide (CuS) nanoparticles in a carbon matrix - researchgate.net
Anode Material Calcium metal - researchgate.net
Cycle Life Over 500 cycles - researchgate.net
Capacity Retention 92% Based on the capacity of the 10th cycle researchgate.net
Electrolyte Tailored, weakly coordinating monocarborane-anion electrolyte Enables reversible Ca plating/stripping at room temperature researchgate.net

Strategies for Catalyst Durability and Poisoning Resistance Enhancement

The stability and durability of catalysts are paramount for their industrial application. For copper-based catalysts, deactivation due to sintering, carbon deposition, or poisoning is a significant challenge. mdpi.comrsc.org Research into calcium-copper systems has revealed strategies to enhance catalyst longevity and resistance to poisons.

One effective approach is the use of robust support materials. For instance, modifying alumina (B75360) with calcium has been shown to enhance cobalt dispersion in Fischer-Tropsch catalysts where copper is used as a promoter. scispace.com In another study, a YCeO₂-TiO₂ support was used to create a calcium-poison-resistant copper catalyst for the selective catalytic reduction of NO. bohrium.com The addition of calcium can also play a role in stabilizing the active copper species. Alloying copper with other metals, such as zinc, on a hierarchically porous alumina support has been demonstrated to dramatically improve catalytic stability in selective hydrogenation reactions by preventing the oligomerization of alkenes on the copper surface. mdpi.com Furthermore, creating a porous structure in the catalyst support can accelerate mass transportation, which also contributes to enhanced stability. mdpi.com These strategies, which involve the synergistic effects of promoters, supports, and structural design, are crucial for developing durable and poison-resistant calcium-copper catalysts. mdpi.commdpi.com

Mechanistic Understanding of Novel Chemical Transformations and Oxygen Activation Pathways

A fundamental understanding of reaction mechanisms at the molecular level is essential for the rational design of new and improved catalysts. In calcium-copper systems, research is focused on elucidating the pathways of chemical transformations and the mechanisms of oxygen activation, which are central to many catalytic oxidation reactions. acs.orgacs.org

For the oxygen evolution reaction (OER), a key process in water splitting and metal-air batteries, studies on copper-based catalysts suggest that the reaction proceeds through the formation of high-valent copper species. acs.orgacs.orgmdpi.com Operando spectroscopy techniques have helped to identify metastable Cu³⁺ intermediates as the catalytically active species. acs.orgacs.org The catalytic cycle is proposed to involve the electrooxidation of CuO to a Cu(III) species (such as Cu₂O₃), which then decomposes to release oxygen and regenerate the CuO. mdpi.com The presence of oxygen vacancies on the catalyst surface is also believed to play a crucial role by facilitating the adsorption and activation of oxygen species. mdpi.com In the context of CO oxidation, a Mars-van Krevelen mechanism has been proposed, where lattice oxygen from the oxide support participates in the reaction, assisted by the copper nanoparticles. icp.ac.ru These mechanistic insights are vital for developing more efficient catalysts for a range of important chemical transformations. researchgate.netresearcher.lifeacs.org

Tailoring Alloy Microstructures for Specific Mechanical and Degradation Performance in Advanced Materials Design

The performance of a metallic material is intrinsically linked to its microstructure—the arrangement, size, and distribution of its constituent phases and grains. In calcium-copper systems, particularly within more complex alloys where they are used as key alloying elements, manipulating the microstructure is a primary strategy for achieving a desired balance between mechanical strength, ductility, and degradation rate.

Research into magnesium-based alloys, for which both calcium and copper are important alloying elements, provides significant insights into these structure-property relationships. The addition of calcium to magnesium alloys is known to influence the formation of intermetallic phases, such as Mg2Ca. nih.gov The quantity and distribution of these phases are critical; they can strengthen the alloy but may also impact its corrosion resistance. nih.govacs.org Similarly, copper additions can lead to grain refinement, which typically enhances both strength and ductility. nih.govacs.org

Advanced processing techniques are a key tool for microstructural control. Methods like extrusion and rolling can modify the grain structure and the morphology of intermetallic phases. nih.gov For instance, hot extrusion or rolling can refine coarse Mg2Ca phases into smaller, more distributed particles, leading to improved mechanical properties. nih.gov The goal is to create a microstructure that provides sufficient mechanical integrity for the intended application while ensuring the degradation profile—crucial for applications like biodegradable implants—is uniform and occurs at a predictable rate. laccei.org

The interplay between alloying composition and thermomechanical processing allows for a high degree of control. For example, in Mg-Zn-Ca alloys, the combination of second-phase strengthening from intermetallic compounds and grain refinement can produce materials with superior mechanical properties. laccei.org However, these same intermetallic phases can also act as cathodic sites, potentially accelerating galvanic corrosion if not properly controlled. laccei.org Therefore, a central challenge in advanced materials design is to optimize the microstructure to enhance strength without detrimentally affecting the degradation behavior.

Table 1: Influence of Alloying Elements on Microstructure and Properties in Ca-Cu Containing Systems

Alloying ElementMicrostructural EffectImpact on Mechanical PropertiesImpact on Degradation
Calcium (Ca) Forms intermetallic phases (e.g., Mg2Ca); influences grain boundaries. nih.govacs.orgIncreases strength up to a certain concentration. acs.orgCan increase corrosion resistance, but high concentrations of intermetallics may weaken it. nih.gov
Copper (Cu) Promotes grain refinement. nih.govacs.orgImproves strength and ductility/elongation. nih.govacs.orgCan be used to adjust degradation rates in biodegradable alloys. semanticscholar.org

Computational Design and Prediction of Novel Calcium-Copper Materials and Their Properties

Traditional trial-and-error approaches to alloy development are time-consuming and costly. The vast compositional and processing space for multi-element alloys makes exhaustive experimental investigation impractical. nih.govresearchgate.net Computational materials design has emerged as a transformative approach, using simulation and data-driven methods to accelerate the discovery and optimization of new materials. mit.edunih.gov

This paradigm shift is particularly relevant for calcium-copper systems, where precise property control is essential. Methodologies such as CALPHAD (Calculation of Phase Diagrams) are used to model thermodynamic properties and predict phase stability, guiding the design of alloys with desired microstructures. icm.edu.plarxiv.org By simulating the effects of composition and temperature, researchers can identify promising alloy candidates for synthesis, significantly reducing the experimental workload. arxiv.org

Furthermore, the integration of machine learning (ML) and data science is revolutionizing materials discovery. nih.govhoward.edu By training algorithms on existing experimental data, ML models can predict the properties of novel alloy compositions. researchgate.netresearchgate.netmdpi.com This predictive capability allows for the rapid screening of vast numbers of hypothetical materials to identify those with a high likelihood of exhibiting target properties, such as high strength and specific degradation rates. mit.eduresearchgate.net For instance, a machine learning framework can be designed to predict ultimate tensile strength and electrical conductivity based on the alloy's composition, accelerating the design of high-performance copper alloys. researchgate.net

These computational tools offer a path to move beyond known systems and explore the complex, multi-dimensional space of novel calcium-copper materials. Atomistic simulation techniques like Density Functional Theory (DFT) can provide fundamental insights into how different elements interact at the atomic level, explaining the origins of material properties. nih.gov The synergy between these computational methods—from thermodynamic modeling to machine learning and first-principles calculations—enables a "materials-by-design" approach, where novel Ca-Cu alloys can be engineered in silico to meet the demanding requirements of next-generation technologies. nih.govarxiv.org

Table 2: Computational Approaches in Calcium-Copper Material Design

Computational MethodApplicationPredicted Properties/Outputs
Machine Learning (ML) High-throughput screening of compositions; property prediction. researchgate.netmit.eduMechanical strength, conductivity, corrosion behavior. researchgate.netmdpi.com
CALPHAD Thermodynamic modeling; phase diagram calculation. icm.edu.plarxiv.orgPhase stability, solidification behavior, optimal processing temperatures. arxiv.org
Density Functional Theory (DFT) Atomistic simulation; understanding bonding and electronic structure. nih.govLattice distortion, phase stability, elastic properties. nih.gov

Q & A

Basic: How can I systematically identify existing gaps in calcium-copper interaction studies during literature review?

Methodological Approach:
Conduct a structured review using databases (e.g., PubMed, Web of Science) with keywords like "calcium-copper interaction", "ion homeostasis", and "metalloprotein regulation". Limit results to peer-reviewed articles from the last 5 years and filter by experimental studies . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to categorize findings and pinpoint contradictions, such as discrepancies in optimal Ca:Cu ratios for enzyme activity . Tools like VOSviewer can map research trends and highlight understudied areas (e.g., redox signaling in neurodegenerative models).

Advanced: What statistical methods resolve conflicting data on calcium-induced copper toxicity thresholds in cellular models?

Methodological Approach:
For heterogeneous variance in toxicity assays (e.g., varying IC50 values), employ mixed-effects models with residual variance grouping (e.g., PROC GLIMMIX in SAS) to account for lab-specific variability . Pre-planned contrasts can isolate the interaction between calcium concentration and copper source (e.g., sulfate vs. nanoparticles). Sensitivity analyses using Bayesian hierarchical models further quantify uncertainty, particularly when toxicity thresholds differ across cell lines .

Basic: How to design a reproducible experiment to quantify calcium-copper competition in ion-binding assays?

Methodological Approach:

  • Controls: Include EDTA-treated samples to baseline metal-free binding.
  • Instrumentation: Use atomic absorption spectroscopy (AAS) with triplicate measurements, ensuring calibration against NIST-traceable standards.
  • Data Reporting: Follow guidelines for compound characterization (e.g., IUPAC naming, purity ≥95% via HPLC) . Document buffer composition (pH, ionic strength) to mitigate confounding variables .

Advanced: How to validate contradictory findings on calcium-modulated copper transport in plant root systems?

Methodological Approach:

  • Multi-Omics Integration: Pair transcriptomic data (e.g., Cu transporter COPT1 expression) with synchrotron X-ray fluorescence (SXRF) imaging to spatially resolve Ca-Cu distribution in roots .
  • Controlled Variables: Replicate experiments under hydroponic vs. soil conditions to test environmental confounding. Apply principal component analysis (PCA) to distinguish systemic vs. localized interactions .
  • Ethical Replication: Share raw datasets and protocols via repositories like Zenodo to enable independent validation .

Basic: What criteria ensure rigor in formulating calcium-copper hypotheses for grant proposals?

Methodological Approach:
Use the FINER framework:

  • Feasible: Align sample sizes with power analyses (e.g., ≥80% power for detecting 10% ion flux changes).
  • Novel: Target understudied mechanisms (e.g., Ca²⁺-dependent cuproptosis in cancer cells).
  • Ethical: Justify animal/cell line models per institutional guidelines .
  • Relevant: Link to broader impacts (e.g., neurodegenerative disease pathways) .

Advanced: How to address analytical inconsistencies in synchrotron-based calcium-copper speciation studies?

Methodological Approach:

  • Standardization: Use reference materials (e.g., NIST SRM 1577b) for XANES/EXAFS calibration to minimize beamline-specific artifacts.
  • Multivariate Analysis: Apply linear combination fitting (LCF) with >3 components (e.g., CuO, Cu₂S, CaCO₃-bound Cu) to deconvolute spectra .
  • Error Reporting: Quantify uncertainty via Monte Carlo simulations and report as 95% confidence intervals in publications .

Basic: What protocols ensure accurate calcium/copper quantification in mixed biological samples?

Methodological Approach:

  • Digestion: Use microwave-assisted HNO₃/H₂O₂ digestion to prevent volatile metal loss.
  • Detection: ICP-MS with collision/reaction cell (CRC) mode to mitigate polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl on ⁷⁵As).
  • Validation: Spike recovery tests (85–115%) and participation in inter-laboratory proficiency programs (e.g., LGC Standards) .

Advanced: How to model calcium-copper antagonism in neurodegenerative disease pathways using computational tools?

Methodological Approach:

  • Molecular Dynamics (MD): Simulate Ca²⁺ displacement of Cu²⁺ in amyloid-β peptides (e.g., GROMACS with CHARMM36 force field).
  • Machine Learning: Train neural networks on published IC50 data to predict neurotoxic thresholds under varying Ca:Cu ratios.
  • Experimental Cross-Validation: Compare predictions with in vitro neuronal viability assays (e.g., MTT tests) .

Basic: What are best practices for presenting calcium-copper interaction data in manuscripts?

Methodological Approach:

  • Tables/Figures: Include mean ± SEM, statistical significance markers (e.g., P < 0.05), and effect sizes. Use color-coded heatmaps for ion concentration gradients.
  • Supplemental Data: Deposit raw spectra, code, and reagent lot numbers in open repositories (e.g., Figshare) .
  • Ethics: Cite primary sources for methods; avoid verbatim duplication from prior publications .

Advanced: How to resolve debates on calcium’s role in copper homeostasis during peer review?

Methodological Approach:

  • Contradiction Analysis: Apply dialectical frameworks to distinguish principal contradictions (e.g., Ca²⁺ as cofactor vs. competitor) from secondary factors (e.g., pH effects) .
  • Consensus Metrics: Use Delphi methods with expert panels to weight evidence quality (e.g., in vivo > in vitro).
  • Revision Strategy: Address reviewer concerns with additional controls (e.g., Ca²⁺ chelators in knock-out models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.